Butyl(3-methoxypropyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-(3-methoxypropyl)butan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-4-6-9-7-5-8-10-2/h9H,3-8H2,1-2H3 |
InChI Key |
ZKQQDJQKPWKTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butyl(3-methoxypropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Butyl(3-methoxypropyl)amine, a secondary amine with potential applications in various chemical and pharmaceutical contexts. The document details two core synthetic strategies: reductive amination and N-alkylation, offering insights into their reaction mechanisms, experimental protocols, and comparative quantitative data.
Reductive Amination Pathway
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, two analogous routes are presented: the reaction of 3-methoxypropylamine with butyraldehyde and the reaction of butylamine with 3-methoxypropanal.
Reaction Schemes and Mechanisms
The general mechanism of reductive amination involves two key steps:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine.
-
Reduction: The imine is then reduced to a secondary amine using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst).[1]
Route A: 3-Methoxypropylamine and Butyraldehyde
Reductive amination of 3-methoxypropylamine with butyraldehyde.
Route B: Butylamine and 3-Methoxypropanal
Reductive amination of butylamine with 3-methoxypropanal.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via reductive amination, based on established procedures for similar aliphatic amines.[2][3][4]
Protocol 1: Reductive Amination using Sodium Borohydride
-
To a solution of the primary amine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add the aliphatic aldehyde (1.0 eq).
-
The reaction mixture is stirred at room temperature for a designated period to facilitate imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq) is then added portion-wise to the reaction mixture at 0 °C.
-
The reaction is then stirred at room temperature until the reduction is complete.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Protocol 2: Reductive Amination using a Solid Acid Catalyst and NaBH₄
-
In a flask, mix the aldehyde (5 mmol) and the primary amine (5 mmol) and stir at room temperature for 10-25 minutes.[2]
-
Add a carbon-based solid acid (CBSA) (0.5 g) and water (0.15 g).[2]
-
Add sodium borohydride (5 mmol) as a fine powder and continue stirring at ambient temperature.[2]
-
After the reaction is complete (typically monitored by TLC), quench the mixture with a saturated aqueous solution of NaHCO₃ (10 ml).[2]
-
Extract the product with a suitable organic solvent (e.g., ether or ethanol) (3 x 10 ml).[2]
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the product.[2]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the reductive amination of aliphatic aldehydes with primary amines, which can be considered analogous to the synthesis of this compound.
| Aldehyde | Primary Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ | THF | NaH₂PO₄·H₂O | 1.5 | 92 | [4] |
| Butyraldehyde | Aniline | NaBH₄ | THF | NaH₂PO₄·H₂O | 1.3 | 90 | [4] |
| Benzaldehyde | Benzylamine | LiClO₄/NaBH₄ | Diethyl Ether | - | 3 | 95 | [3] |
| Various Aldehydes | Various Primary Amines | NaBH₄ | DCE/MeOH | Piperidine | 20 | Not specified | [5] |
N-Alkylation Pathway
N-alkylation is a classical method for forming C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine.[6] While this method can lead to over-alkylation, yielding tertiary and quaternary ammonium salts, reaction conditions can be optimized to favor the formation of the desired secondary amine.[7] Two parallel routes are considered for the synthesis of this compound: the alkylation of 3-methoxypropylamine with a butyl halide and the alkylation of butylamine with a 3-methoxypropyl halide.
Reaction Schemes and Mechanisms
The N-alkylation of a primary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is typically used to neutralize the hydrohalic acid byproduct.
Route C: 3-Methoxypropylamine and Butyl Halide
N-alkylation of 3-methoxypropylamine with a butyl halide.
Route D: Butylamine and 3-Methoxypropyl Halide
N-alkylation of butylamine with a 3-methoxypropyl halide.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via N-alkylation, based on established procedures for the mono-alkylation of primary amines.[8]
Protocol 3: Selective Mono-N-Alkylation of a Primary Amine Hydrobromide
-
The primary amine hydrobromide salt (1 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF).
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 eq), is added to the solution.
-
The alkyl bromide (1 eq) is then added, and the reaction mixture is stirred at room temperature (20-25 °C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 4: N-Alkylation in Acetonitrile
-
To a solution of the primary amine (10 mmol) in acetonitrile (10 mL), add the alkyl halide (10 mmol).[9]
-
Add the catalyst, such as Al₂O₃-K₂O (20 wt% of the amine).[9]
-
Stir the reaction mixture at room temperature (30 °C) for the appropriate time.[9]
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst and wash it with ether.[10]
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography.[10]
Quantitative Data
The following table summarizes reaction conditions and yields for the selective mono-N-alkylation of primary amines, providing a model for the synthesis of this compound.
| Primary Amine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) of Secondary Amine | Reference |
| Benzylamine·HBr | n-Butyl bromide | Triethylamine | DMF | 9 | 76 | [8] |
| Benzylamine·HBr | n-Butyl bromide | DIPEA | DMF | 8 | 77 | [8] |
| Benzylamine·HBr | n-Butyl bromide | DMAP | DMF | 8 | 79 | [8] |
| Benzylamine | Benzyl bromide | Al₂O₃-K₂O | Acetonitrile | 1 | 95 (Tertiary Amine) | [9] |
Conclusion
Both reductive amination and N-alkylation represent viable and effective pathways for the synthesis of this compound. Reductive amination offers the advantage of a one-pot procedure with generally high yields and good selectivity for the secondary amine. N-alkylation, while a more traditional method, can be controlled to favor mono-alkylation through careful selection of reaction conditions and stoichiometry. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a foundational guide for researchers and scientists in the development and optimization of synthetic strategies for this compound and related secondary amines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ics-ir.org [ics-ir.org]
- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O : Oriental Journal of Chemistry [orientjchem.org]
- 5. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of Butyl(3-methoxypropyl)amine
An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxypropylamine
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, a discussion of its chemical characteristics, and a general methodology for property determination.
Note on Nomenclature: The information presented herein pertains to 3-Methoxypropylamine (CAS No. 5332-73-0). While the initial request specified "Butyl(3-methoxypropyl)amine," the extensive body of available scientific and safety data points towards the widespread use and documentation of the primary amine, 3-Methoxypropylamine.
Chemical Identity and Structure
-
Chemical Name: 3-Methoxypropylamine
-
Synonyms: 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, 3-MPA, 3-Methoxy-1-propanamine[1][2]
-
CAS Number: 5332-73-0[1]
-
Molecular Weight: 89.14 g/mol [5]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of 3-Methoxypropylamine are summarized in the tables below. These properties are crucial for its handling, application, and safety considerations in a laboratory and industrial setting.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to faintly yellow liquid | [1] |
| Odor | Ammonia-like | [3] |
| Density | 0.874 g/mL at 25 °C | |
| Boiling Point | 117-118 °C at 733 mmHg | |
| Melting Point | -65 °C / -85 °F | [3] |
| Vapor Pressure | 12.0 mmHg at 20 °C | [1] |
| Vapor Density | 3.07 (vs air) | |
| Refractive Index | n20/D 1.417 | |
| Solubility | Miscible with water, ethanol, toluene, acetone, and hexane |
Table 2: Safety and Flammability Data
| Property | Value | Reference |
| Flash Point | 27 °C (80.6 °F) - closed cup | |
| Autoignition Temperature | 320 °C / 608 °F | [3] |
| pH | 11.4 - 11.9 (100 g/L aqueous solution) | [3] |
Experimental Protocols
General Experimental Workflow for Boiling Point Determination
A common method for determining the boiling point of a liquid is using the distillation method, which aligns with OECD Test Guideline 103.
Reactivity and Stability
-
Stability: 3-Methoxypropylamine is stable under normal conditions. It is, however, air-sensitive and hygroscopic.[3][6]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
Applications
3-Methoxypropylamine's unique combination of properties makes it a valuable intermediate and additive in various applications:
-
Water Treatment: It is used as a corrosion inhibitor in steam condensate systems and as a flocculating agent.[2] It can also serve as a substitute for morpholine in water treatment formulations.[2]
-
Coatings and Waxes: It is used to make amine soaps that act as emulsifiers in anionic coatings and wax formulations.[2] The volatility of MOPA with water allows for the formation of an insoluble wax film.
-
Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, dyes (such as disperse blue 60), and agrochemicals.
-
Other Uses: It is also found in insecticide emulsions, paint solvents, and textile auxiliaries.
Safety and Handling
3-Methoxypropylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][7] It is also harmful if swallowed and may cause an allergic skin reaction.[3][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[6][7]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[6][8] Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of actions in case of accidental exposure to 3-Methoxypropylamine, as derived from safety data sheets.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. atamankimya.com [atamankimya.com]
- 3. fishersci.com [fishersci.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Analysis of Butyl(3-methoxypropyl)amine: A Predictive Guide
Absence of Experimental Data: It is important to note that a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, Butyl(3-methoxypropyl)amine.
This guide provides a detailed analysis of the spectroscopic characteristics of its constituent precursor molecules: n-butylamine and 3-methoxypropylamine. Understanding the spectral features of these parent amines allows for a reliable prediction of the spectroscopic properties of this compound, a valuable tool for researchers and drug development professionals in identifying and characterizing this molecule.
Predicted Spectroscopic Features of this compound
This compound is a secondary amine formed by the combination of a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom. Its spectroscopic data would exhibit features from both parent molecules.
-
1H NMR: The spectrum would be expected to show a broad singlet for the N-H proton. Signals corresponding to the butyl group would include a triplet for the terminal methyl group, and multiplets for the three methylene groups. The 3-methoxypropyl group would show a singlet for the methoxy protons, and multiplets for the three methylene groups, with the methylene group attached to the nitrogen appearing at a higher chemical shift compared to the others.
-
13C NMR: The spectrum would display seven distinct carbon signals. Four signals corresponding to the butyl group and three signals for the 3-methoxypropyl group, including the characteristic methoxy carbon signal.
-
IR Spectroscopy: Key absorptions would include a single, weak N-H stretching band characteristic of secondary amines in the 3350-3310 cm-1 region. C-H stretching vibrations would be observed around 2800-3000 cm-1. A C-N stretching vibration for aliphatic amines would be present in the 1250–1020 cm-1 range, and a prominent C-O stretching band for the ether linkage would also be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound (C8H19NO, 145.24 g/mol ). Common fragmentation patterns would involve cleavage at the C-N bonds, leading to fragments corresponding to the butyl and 3-methoxypropyl groups.
Spectroscopic Data of Parent Amines
To facilitate the interpretation of potential spectra of this compound, the following tables summarize the available spectroscopic data for n-butylamine and 3-methoxypropylamine.
n-Butylamine Spectroscopic Data
| 1H NMR (CDCl3) | Chemical Shift (ppm) |
| -CH3 | ~0.9 (triplet) |
| -CH2-CH3 | ~1.3-1.4 (multiplet) |
| -CH2-CH2-N | ~1.4-1.5 (multiplet) |
| -CH2-N | ~2.7 (triplet) |
| -NH2 | ~1.1 (broad singlet) |
| 13C NMR (CDCl3) | Chemical Shift (ppm) |
| -CH3 | ~14 |
| -CH2-CH3 | ~20 |
| -CH2-CH2-N | ~36 |
| -CH2-N | ~42 |
| IR Spectroscopy | Wavenumber (cm-1) |
| N-H stretch (symmetric & asymmetric) | ~3370 and 3290[1] |
| C-H stretch | ~2800-3000 |
| N-H bend | ~1600 |
| C-N stretch | ~1070 |
| Mass Spectrometry (m/z) | Relative Intensity |
| 73 (M+) | Moderate |
| 30 (CH2NH2+) | High (Base Peak) |
3-Methoxypropylamine Spectroscopic Data
| 1H NMR (CDCl3) | Chemical Shift (ppm) |
| -NH2 | ~1.1 (broad singlet) |
| -CH2-CH2-N | ~1.7 (multiplet) |
| -CH2-N | ~2.8 (triplet) |
| -O-CH3 | ~3.3 (singlet) |
| -CH2-O | ~3.5 (triplet) |
| 13C NMR (CDCl3) | Chemical Shift (ppm) |
| -CH2-CH2-N | ~31 |
| -CH2-N | ~40 |
| -O-CH3 | ~59 |
| -CH2-O | ~71 |
| IR Spectroscopy | Wavenumber (cm-1) |
| N-H stretch | ~3300-3400 (two bands) |
| C-H stretch | ~2800-3000 |
| N-H bend | ~1600 |
| C-O stretch | ~1120 |
| C-N stretch | ~1060 |
| Mass Spectrometry (m/z) | Relative Intensity |
| 89 (M+) | Moderate |
| 45 (CH2OCH3+) | High |
| 30 (CH2NH2+) | High (Base Peak)[2] |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
1H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid amine sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm-1.
-
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile liquids like amines, direct infusion or gas chromatography (GC-MS) is common.
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to Quantum Chemical Calculations for Butyl(3-methoxypropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Theoretical Background and Recommended Methodology
Quantum chemical calculations are indispensable tools for understanding molecular structure, reactivity, and properties at the electronic level.[3] For a molecule such as Butyl(3-methoxypropyl)amine, which contains flexible alkyl chains and heteroatoms (Nitrogen and Oxygen), Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4]
Recommended Computational Level
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is widely used and has demonstrated good performance for a large set of organic molecules, making it a reliable choice.[5][6][7]
-
Basis Set: 6-311++G(d,p). This basis set is recommended for achieving accurate results.[7][8]
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, hydrogen bonding, and other weak interactions.
-
(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for correctly describing the geometry of molecules with heteroatoms like nitrogen and oxygen.[9]
-
-
Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). To simulate a solution environment (e.g., water or an organic solvent), a continuum solvation model is critical, as it can significantly influence molecular properties.[4][10]
This combination, B3LYP/6-311++G(d,p) with a PCM solvent model, provides a robust level of theory for calculating the properties of aliphatic amines with chemical accuracy.[7][10]
Detailed Computational Protocol
The following protocol outlines the step-by-step procedure for performing quantum chemical calculations on this compound. This workflow is standard for computational analysis of organic molecules.[11][12]
Step 1: Molecular Structure Generation
The process begins with generating an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCCCNCCCCOC) into a 3D coordinate file.
Step 2: Conformational Analysis
Due to its flexibility, the molecule can exist in numerous conformations. A thorough conformational search using a lower-level theory or a molecular mechanics force field (e.g., OPLS) is recommended to identify the lowest-energy conformers.[13] The most stable conformer (the global minimum) should be used for subsequent high-level calculations.
Step 3: Geometry Optimization
The geometry of the lowest-energy conformer is then optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy, representing the equilibrium structure of the molecule.
Step 4: Vibrational Frequency Calculation
Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic parameters such as enthalpy (H) and Gibbs free energy (G).[14]
Step 5: Property Calculations
Once the optimized structure is confirmed, a range of electronic and chemical properties can be calculated. These are typically derived from the same calculation that produces the optimized wavefunction and include analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis.[2]
Data Presentation: Illustrative Results
The following tables represent the typical quantitative data that would be obtained from the computational protocol described above. These are for illustrative purposes and provide a template for presenting research findings.
Table 1: Illustrative Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N | ~1.47 |
| C-O | ~1.43 | |
| N-H | ~1.01 | |
| C-C | ~1.53 | |
| C-H | ~1.09 | |
| **Bond Angles (°) ** | C-N-C | ~112.0 |
| C-O-C | ~111.5 | |
| H-N-C | ~109.5 | |
| Dihedral Angles (°) | C-C-N-C | Varies by conformer |
| | C-C-O-C | Varies by conformer |
Table 2: Illustrative Calculated Thermodynamic Properties (at 298.15 K, 1 atm)
| Property | Symbol | Value (Hartree) | Value (kcal/mol) |
|---|---|---|---|
| Zero-Point Energy | E_ZPVE | Calculated Value | Calculated Value |
| Thermal Correction to Enthalpy | H_corr | Calculated Value | Calculated Value |
| Thermal Correction to Gibbs Free Energy | G_corr | Calculated Value | Calculated Value |
| Total Enthalpy | H_total | Calculated Value | Calculated Value |
| Total Gibbs Free Energy | G_total | Calculated Value | Calculated Value |
Table 3: Illustrative Calculated Electronic Properties
| Property | Symbol | Calculated Value |
|---|---|---|
| Energy of HOMO | E_HOMO | Value in eV |
| Energy of LUMO | E_LUMO | Value in eV |
| HOMO-LUMO Energy Gap | ΔE | Value in eV |
| Dipole Moment | µ | Value in Debye |
| Electronegativity | χ | Value in eV |
| Chemical Hardness | η | Value in eV |
| Mulliken Atomic Charge on N | q_N | Value in e |
| Mulliken Atomic Charge on O | q_O | Value in e |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for performing the quantum chemical calculations as outlined in the protocol.
Caption: Workflow for Quantum Chemical Calculations.
References
- 1. [PDF] Analysis of the pKas of aliphatic amines using quantum chemical descriptors | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. scispace.com [scispace.com]
- 7. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Descriptors Library [descriptor-libraries.molssi.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl(3-methoxypropyl)amine
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of Butyl(3-methoxypropyl)amine. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a comprehensive overview based on established chemical principles and data from analogous compounds. The information herein is intended to serve as a robust resource for researchers and professionals in drug development and related scientific fields.
Molecular Structure
This compound, with the chemical formula C₈H₁₉NO, is a secondary amine featuring a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom.[1][2][3][4] The molecule's structure combines the features of both an amine and an ether, which significantly influences its physicochemical properties and conformational behavior.
Table 1: Estimated Bond Lengths in this compound
| Bond | Typical Bond Length (Å) |
| C-N | 1.47 |
| C-C (sp³) | 1.54 |
| C-O | 1.43 |
| N-H | 1.01 |
| C-H | 1.09 |
Table 2: Estimated Bond Angles in this compound
| Angle | Typical Bond Angle (°) |
| C-N-C | 112 |
| C-C-C | 109.5 |
| C-O-C | 110 |
| H-N-C | 109.5 |
| H-C-H | 109.5 |
The structural parameters presented in Tables 1 and 2 are estimations derived from standard values for similar chemical environments in amines and ethers. These values provide a foundational understanding of the molecule's geometry.
Conformational Analysis
The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant rotations to consider are around the C-N, C-C, and C-O bonds. The principles of steric hindrance and torsional strain are key to understanding the molecule's preferred conformations.[5][6][7]
Rotation around the C-N bonds will favor staggered conformations to minimize steric interactions between the butyl and 3-methoxypropyl groups.
The n-butyl group is expected to adopt staggered conformations, with the anti (trans) conformation being the most stable due to the minimization of steric hindrance between the terminal methyl group and the rest of the molecule.[5][6] Gauche conformations will be slightly higher in energy.[5]
The 3-methoxypropyl group's conformation is influenced by rotation around the C-C and C-O bonds. Staggered conformations are favored throughout the chain.[8][9][10][11] The relative orientation of the methoxy group and the amine will be critical in determining the overall shape of the molecule.
Table 3: Predicted Torsional Angles for Key Dihedrals in the Lowest Energy Conformer
| Dihedral Angle | Predicted Angle (°) | Conformation |
| C-C-N-C (around N-C) | ~180 | Anti |
| C-C-C-C (in butyl group) | ~180 | Anti |
| N-C-C-C (in propyl group) | ~180 | Anti |
| C-C-C-O (in propyl group) | ~180 | Anti |
| C-C-O-C (around O-C) | ~180 | Anti |
Experimental Protocols
To experimentally determine the molecular structure and conformation of this compound, a combination of spectroscopic and computational methods would be employed.
A plausible synthetic route to this compound is the reductive amination of butyraldehyde with 3-methoxypropylamine or the alkylation of n-butylamine with 1-bromo-3-methoxypropane. Another approach involves the reaction of 3-methoxypropanol with ammonia over a catalyst.[12][13]
Caption: Proposed synthesis of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the molecule. Advanced techniques like NOESY could provide information about through-space interactions, offering insights into the preferred conformation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the N-H, C-N, C-O, and C-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
A combined experimental and computational approach is recommended for a thorough conformational analysis.
Caption: Workflow for conformational analysis.
Conclusion
References
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 4. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Isomerism in Ethane, n-Butane and Cyclohexane | Pharmaguideline [pharmaguideline.com]
- 7. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 13. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyl(3-methoxypropyl)amine
Disclaimer: Limited direct experimental data is publicly available for the thermal stability and decomposition of Butyl(3-methoxypropyl)amine. This guide synthesizes available information on the closely related compound, 3-methoxypropylamine (MOPA), to provide a comprehensive overview of the expected thermal behavior, decomposition pathways, and analytical methodologies. The data and protocols presented should be considered illustrative for this compound and may require experimental verification for precise application.
Introduction
This compound is a substituted amine with potential applications in various industrial and chemical processes. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This document provides a technical overview of the thermal stability and decomposition profile of compounds in this class, with a focus on the methodologies used for their characterization.
Thermal Stability and Decomposition Profile
The thermal stability of an organic molecule is its ability to resist decomposition at high temperatures. When the temperature is sufficiently high, chemical bonds within the molecule can break, leading to the formation of smaller, often more volatile and potentially hazardous, decomposition products. For amines, thermal decomposition can be initiated by the cleavage of C-N, C-C, C-O, or N-H bonds.
Safety Data Sheets (SDS) for 3-methoxypropylamine indicate that it is stable under recommended storage conditions but can decompose under fire conditions to produce hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]
The following table summarizes the decomposition data for 3-methoxypropylamine under specific aqueous conditions, which may serve as a preliminary reference for the behavior of this compound.
| Parameter | Condition 1 | Condition 2 |
| Compound | 3-Methoxypropylamine (MOPA) | 3-Methoxypropylamine (MOPA) |
| Initial Concentration | 10 ppm in aqueous solution | 10 ppm in aqueous solution |
| Temperature | 280°C | 70°C |
| Time | 1.5 hours | 2 hours |
| Dissolved Oxygen (DO) | < 5 ppb | 20 ppb |
| Decomposition (%) | ~9 - 15% | ~9 - 15% |
| Decomposition Products | Formate (110 ppb), Acetate (260 ppb), Propionate (400 ppb) | Acetate (60 ppb), Propionate (1270 ppb) |
Data sourced from a study on MOPA decomposition in simulated pressurized water reactor secondary systems.[1]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina, platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, and also under an oxidizing atmosphere (e.g., air) to assess its stability in the presence of oxygen. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically inert (nitrogen or argon).
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: The DSC curve plots the differential heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks often correspond to decomposition. The onset temperature and the peak temperature of these events provide critical information about the thermal stability.
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Based on the structure of this compound and common decomposition mechanisms for similar amines and ethers, a potential decomposition pathway can be postulated. The initial steps are likely to involve the cleavage of the weakest bonds in the molecule.
Caption: Postulated Decomposition Pathway.
Conclusion
While direct, comprehensive data on the thermal stability of this compound is currently limited, an understanding of its potential thermal behavior can be inferred from related compounds and established analytical techniques. For any application involving this compound at elevated temperatures, it is strongly recommended that experimental thermal analysis, such as TGA and DSC, be conducted to accurately determine its thermal stability profile and identify any potential hazards associated with its decomposition. This will ensure safe handling and process optimization.
References
The Elusive History and Projected Profile of Butyl(3-methoxypropyl)amine: A Technical Guide
Disclaimer: Information regarding the specific historical development, discovery, and detailed experimental data for Butyl(3-methoxypropyl)amine is notably scarce in publicly available scientific literature and patent databases. The vast majority of technical information pertains to its parent compound, 3-Methoxypropylamine (MOPA). This guide, therefore, provides a comprehensive overview of the likely synthesis, projected properties, and potential applications of this compound, based on established chemical principles and data from its closely related primary amine analogue.
Introduction
This compound is a secondary amine that, while not extensively documented, holds potential for applications in various chemical industries, including as a corrosion inhibitor, a pH control agent, and an intermediate in organic synthesis. Its structure combines the features of a linear butyl group with a methoxypropyl backbone, suggesting properties that could be advantageous in formulations requiring specific solubility and basicity. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide to this compound, extrapolating from the known data of 3-Methoxypropylamine and general principles of secondary amine chemistry.
Projected Physicochemical Properties
| Property | 3-Methoxypropylamine (MOPA) | This compound (Projected) |
| CAS Number | 5332-73-0 | 38338-31-7 |
| Molecular Formula | C4H11NO | C8H19NO |
| Molecular Weight | 89.14 g/mol | 145.26 g/mol |
| Boiling Point | 117-118 °C | Higher than 118 °C |
| Density | 0.874 g/mL at 25 °C | Likely lower than 0.874 g/mL |
| Flash Point | 27 °C | Higher than 27 °C |
| Water Solubility | Miscible | Moderately to sparingly soluble |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, two primary synthetic routes can be proposed based on standard organic chemistry reactions for the formation of secondary amines.
Reductive Amination of Butyraldehyde with 3-Methoxypropylamine
This is a common and efficient method for the synthesis of secondary amines.
Reaction:
3-Methoxypropylamine + Butyraldehyde → N-(butylidene)-3-methoxypropylamine + H₂O N-(butylidene)-3-methoxypropylamine + [H] → this compound
Detailed Methodology:
-
Imine Formation: Equimolar amounts of 3-Methoxypropylamine and butyraldehyde are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction can be catalyzed by a mild acid. The mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques such as TLC or GC-MS. Water is a byproduct and can be removed using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic distillation.
-
Reduction: A reducing agent is then added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
N-Alkylation of 3-Methoxypropylamine with a Butyl Halide
This method involves the direct alkylation of the primary amine with a butyl halide.
Reaction:
3-Methoxypropylamine + Butyl-X → this compound + HX (where X = Cl, Br, I)
Detailed Methodology:
-
Reaction Setup: 3-Methoxypropylamine is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO). A base, such as potassium carbonate or triethylamine, is added to neutralize the hydrogen halide formed during the reaction.
-
Alkylation: A butyl halide (e.g., 1-bromobutane or 1-iodobutane) is added to the mixture, typically dropwise, at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography. A potential side product of this reaction is the tertiary amine, Dithis compound, which may require careful purification to remove.
Potential Applications
Based on the applications of the parent compound, 3-Methoxypropylamine, this compound is likely to find utility in the following areas:
-
Corrosion Inhibition: The amine functionality can neutralize acidic species and form a protective film on metal surfaces, making it a candidate for use in corrosion inhibitor formulations for oil and gas pipelines, as well as in water treatment systems.[1][2] The increased hydrophobicity from the butyl group may enhance its performance in oil-based systems.
-
Emulsifiers and Dispersants: The amphiphilic nature of the molecule, with a polar amine head and a nonpolar butyl tail, suggests its potential as an emulsifier in the formulation of waxes, coatings, and paints.[3]
-
Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The secondary amine provides a reactive site for further functionalization.
-
pH Control Agent: In various industrial processes, it could be used as a neutralizing amine to control pH.
Logical Relationships and Workflows
The synthesis of this compound can be visualized through the following workflows.
Caption: Reductive Amination Synthesis Workflow.
Caption: N-Alkylation Synthesis Workflow.
Conclusion
While this compound is not a widely characterized compound, its synthesis is achievable through standard organic chemistry methodologies. Its projected properties, derived from the well-understood 3-Methoxypropylamine, suggest its potential utility in a range of industrial applications. Further research into its specific properties and performance characteristics would be beneficial to fully realize its potential in material science and chemical synthesis. This guide provides a foundational understanding for scientists and researchers interested in exploring this and similar secondary amines.
References
Butyl(3-methoxypropyl)amine CAS registry number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications in pharmaceutical synthesis and various industrial processes. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on information relevant to research and development.
Chemical Identifiers and Nomenclature
3-Methoxypropylamine, commonly abbreviated as MOPA, is a clear, colorless to faintly yellow liquid with a characteristic amine-like odor.[1][2] It is crucial to accurately identify this compound for procurement, regulatory compliance, and scientific documentation.
Table 1: Chemical Identifiers for 3-Methoxypropylamine
| Identifier Type | Value |
| CAS Registry Number | 5332-73-0[1][2][3][4][5][6][7][8][9][10][11] |
| IUPAC Name | 3-methoxypropan-1-amine[3] |
| Synonyms | 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, Propanolamine methyl ether, γ-Methoxypropylamine[1][10] |
| Molecular Formula | C₄H₁₁NO[1][8][9][10] |
| Molecular Weight | 89.14 g/mol [1][8][9][10] |
| EC Number | 226-241-3[3][5] |
| InChI Key | FAXDZWQIWUSWJH-UHFFFAOYSA-N[1] |
| Canonical SMILES | COCCCN[5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of MOPA is essential for its handling, storage, and application in experimental design. MOPA is miscible with water and a wide range of common organic solvents, including ethanol, toluene, and acetone.[1][2]
Table 2: Physicochemical Data of 3-Methoxypropylamine
| Property | Value |
| Appearance | Clear, colorless to faintly colored liquid[1][2] |
| Odor | Amine-like[1][3] |
| Melting Point | -65 °C[1] |
| Boiling Point | 117-118 °C at 733 mmHg[1][5] |
| Density | 0.874 g/mL at 25 °C[1][5] |
| Vapor Pressure | 20 mmHg at 30 °C[5] |
| Flash Point | 24 °C (75 °F)[4] |
| Autoignition Temperature | 295 °C (563 °F)[4] |
| Refractive Index (n20/D) | 1.417[1][5] |
| Water Solubility | Miscible[1] |
| pKa | 9.73 ± 0.10 (Predicted)[1] |
Synthesis of 3-Methoxypropylamine
MOPA can be synthesized through various routes. Two prominent industrial methods involve the catalytic hydrogenation of 3-methoxypropionitrile and the amination of 3-methoxypropanol.
Experimental Protocol: Catalytic Hydrogenation of 3-Methoxypropionitrile
This method provides a high yield and purity of 3-Methoxypropylamine.[3]
Objective: To synthesize 3-Methoxypropylamine by the catalytic hydrogenation of 3-methoxypropionitrile.
Materials:
-
3-methoxypropionitrile (400g)
-
Ethanol (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml Autoclave
Procedure:
-
Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[3]
-
Pressurize the autoclave to 2.8 MPa with hydrogen gas.[3]
-
Heat the mixture and maintain the reaction temperature while stirring for 2 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature.[3]
-
Filter the reaction mixture to remove the catalyst.[3]
-
Purify the filtrate by rectification under normal pressure, collecting the fraction at 110-160 °C.[3]
Results:
-
Yield: 354.09g (94.52%) of colorless and transparent 3-methoxypropylamine.[3]
-
Purity (analyzed by gas chromatography): The conversion rate of the raw material was 97.0%.[3]
Synthesis via Amination of 3-Methoxypropanol
An alternative industrial synthesis involves the reaction of 3-methoxypropanol with ammonia and hydrogen in a fixed-bed reactor.[4]
Catalyst: Cu-Co/Al₂O₃-diatomite[4]
Reaction Conditions:
-
Pressure: 0.3–1.5 MPa[4]
-
Temperature: 120–220 °C[4]
-
Ammonia to alcohol molar ratio: 4.0–10.0 : 1[4]
-
Hydrogen to alcohol molar ratio: 0.5–5.0 : 1[4]
This continuous process involves preheating and vaporizing the reactants before they enter the reactor. The product stream is then cooled, and the liquid phase is purified by rectification.[4]
Applications in Research and Drug Development
MOPA serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, with notable applications in the pharmaceutical industry.
Pharmaceutical Intermediate
3-Methoxypropylamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[6] Its high purity, typically exceeding 99.5%, is critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[2]
One of the well-documented uses of MOPA is in the synthesis of Rabeprazole , a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[9] The 3-methoxypropoxy side chain, introduced via MOPA or a derivative, is a key structural feature of Rabeprazole.
Other Industrial Applications
Beyond pharmaceuticals, MOPA has a broad range of applications:
-
Corrosion Inhibitor: It is widely used in steam condensate systems and other aqueous environments to prevent corrosion.[10]
-
Dyes and Pigments: It serves as an intermediate in the manufacture of dyes, such as Disperse Blue 60.[6]
-
Coatings and Waxes: MOPA is used to make amine soaps that act as emulsifiers in wax formulations and anionic coatings.[1]
-
Water Treatment: It can be used as a flocculating agent in water treatment processes.[10]
Visualized Workflow and Pathways
Synthesis Workflow of 3-Methoxypropylamine
The following diagram illustrates the key steps in the synthesis of 3-Methoxypropylamine via the catalytic hydrogenation of 3-methoxypropionitrile.
Caption: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation.
This guide provides foundational knowledge for professionals working with 3-Methoxypropylamine. For specific applications, further consultation of safety data sheets (SDS) and relevant literature is strongly recommended.
References
- 1. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 7. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 10. atamankimya.com [atamankimya.com]
- 11. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industries. Initially misidentified as Butyl(3-methoxypropyl)amine, this document clarifies the subject compound as MOPA and delves into its chemical and physical properties, synthesis methodologies, and principal uses, with a particular focus on its role as a corrosion inhibitor. This whitepaper also presents a comparative analysis with related compounds, detailed experimental protocols for its synthesis and evaluation, and quantitative data to support its efficacy. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields to facilitate a deeper understanding and application of this important chemical intermediate.
Introduction to 3-Methoxypropylamine (MOPA)
3-Methoxypropylamine, also known as MOPA, is a clear, colorless liquid with an ammonia-like odor.[1] It is a primary amine that is completely miscible with water and most common organic solvents.[1] Its bifunctional nature, containing both a primary amine and an ether group, contributes to its utility in a wide range of applications. MOPA is a crucial intermediate in the synthesis of various organic molecules and finds extensive use as a corrosion inhibitor, a component in the production of pharmaceuticals and dyes, a surfactant, and in water treatment processes.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methoxypropylamine is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.
Table 1: Physicochemical Properties of 3-Methoxypropylamine (MOPA)
| Property | Value | Reference(s) |
| CAS Number | 532-73-0 | [4] |
| Molecular Formula | C4H11NO | [4] |
| Molecular Weight | 89.14 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor | Amine-like | [4] |
| Boiling Point | 117-118 °C at 733 mmHg | [6] |
| Melting Point | -71 °C | [4] |
| Density | 0.874 g/mL at 25 °C | [6] |
| Flash Point | 24 °C | [4] |
| Autoignition Temperature | 295 °C | [4] |
| Vapor Pressure | 12.0 mmHg at 20 °C | [4] |
| pH | 11.5 (100 g/L solution at 20 °C) | [4] |
| Solubility | Miscible with water and most organic solvents | [1] |
| Refractive Index (n20/D) | ~1.417 |
Synthesis of 3-Methoxypropylamine
3-Methoxypropylamine can be synthesized through various routes, with the catalytic hydrogenation of 3-methoxypropionitrile being a common industrial method.[7] An alternative route involves the reaction of 3-methoxypropanol with ammonia.
Synthesis via Catalytic Hydrogenation of 3-Methoxypropionitrile
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of MOPA from 3-Methoxypropionitrile [7]
-
Materials and Equipment:
-
3-methoxypropionitrile (400g)
-
Ethanol (20g)
-
Modified carrier nickel catalyst (12g)
-
1000ml autoclave
-
Filtration apparatus
-
Distillation apparatus
-
-
Procedure: a. Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst. b. Seal the autoclave and pressurize it with hydrogen to 2.8 MPa. c. Stir the reaction mixture at this pressure for 2 hours. d. After the reaction is complete, cool the autoclave to room temperature. e. Carefully vent the excess hydrogen pressure. f. Filter the reaction mixture to remove the catalyst. g. Purify the filtrate by fractional distillation under normal pressure. h. Collect the fraction boiling between 110-160 °C.
-
Expected Outcome:
-
This procedure is reported to yield approximately 354.09g of colorless and transparent 3-methoxypropylamine, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[7]
-
Below is a workflow diagram illustrating this synthesis process.
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols: Butyl(3-methoxypropyl)amine as a Corrosion Inhibitor for Steel
Introduction
Butyl(3-methoxypropyl)amine is an organic compound with potential applications as a corrosion inhibitor for steel in various aggressive environments. Its molecular structure, featuring a primary amine group and an ether linkage, suggests it can effectively adsorb onto a steel surface, forming a protective barrier against corrosive agents. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for donation to the vacant d-orbitals of iron, facilitating strong adsorption. The butyl group is expected to enhance the hydrophobicity of the protective film, further impeding the ingress of corrosive species.
These notes provide an overview of the expected performance and application of this compound, drawing parallels from studies on 3-Methoxypropylamine (MOPA).
Mechanism of Corrosion Inhibition
Organic amines and their derivatives are known to inhibit corrosion through adsorption on the metal surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both. For alkoxypropylamines like MOPA, the proposed mechanism involves:
-
Adsorption: The inhibitor molecules adsorb onto the steel surface. The primary amine group and the oxygen atom in the ether linkage are the primary sites for this interaction.
-
Film Formation: The adsorbed molecules form a protective film that isolates the steel from the corrosive environment.
-
Mixed-Type Inhibition: It is anticipated that this compound will act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1]
The adsorption process is expected to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1]
Predicted Performance and Quantitative Data (Based on 3-Methoxypropylamine - MOPA)
The following tables summarize the performance of 3-Methoxypropylamine (MOPA) as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution. It is hypothesized that this compound would show similar or improved efficiency due to its larger molecular size and increased hydrophobicity.
Table 1: Optimal Conditions for Corrosion Inhibition by MOPA [1]
| Parameter | Optimal Value |
| Temperature | 12.89 °C |
| Inhibitor Concentration | 8.63 g/L |
| Rotation Speed | 1097.69 rpm |
| pH | 4.03 |
Table 2: Effect of MOPA Concentration on Inhibition Efficiency (Weight Loss Method)
| MOPA Concentration (ppm) | Corrosion Rate (gmd) | Inhibition Efficiency (%) |
| 0 | 140 | - |
| 50 | Not Specified | Not Specified |
| 100 | Not Specified | Not Specified |
| 150 | 20 | 85.7 |
Note: The corrosion rate decreased from 140 to 20 gmd as the inhibitor concentration increased from 0 to 150 ppm.[1]
Table 3: Electrochemical Polarization Data for MOPA on X80 Steel
| Parameter | Value |
| Inhibition Type | Mixed-Type |
Note: Polarization diagrams revealed that MOPA affects both anodic and cathodic reactions.[1]
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.
4.1. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
-
Materials and Equipment:
-
Steel coupons of known composition and surface area (e.g., X80 steel).
-
Corrosive medium (e.g., 3.5 wt% NaCl solution).
-
This compound.
-
Analytical balance (±0.1 mg).
-
Polishing papers of various grades.
-
Acetone, ethanol, and distilled water for cleaning.
-
Thermostatically controlled water bath.
-
Desiccator.
-
-
Procedure:
-
Prepare steel coupons by polishing with emery papers of increasing grit size, followed by rinsing with distilled water, degreasing with acetone and ethanol, and finally drying.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl, antimony trioxide, and stannous chloride).
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of steel in g/cm³
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
-
4.2. Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without inhibitor.
-
-
Procedure:
-
Potentiodynamic Polarization:
-
Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
-
4.3. Surface Analysis
These techniques are used to visualize the protective film formed on the steel surface.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface to observe the morphology before and after immersion in the corrosive medium with and without the inhibitor.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to analyze the protective film formed on the steel surface to identify the functional groups of the adsorbed inhibitor molecules.[1]
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
References
Application Notes and Protocols: Butyl(3-methoxypropyl)amine in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a representative protocol for the synthesis of novel organic compounds using Butyl(3-methoxypropyl)amine as a key building block. Due to the limited availability of published data on the specific synthetic applications of this compound, this document presents a detailed, plausible protocol for the synthesis of a novel urea derivative. This example illustrates a common and versatile reaction for secondary amines, highlighting the potential of this compound in the generation of new chemical entities for drug discovery and materials science.
The unique combination of a secondary amine, a flexible butyl group, and a polar 3-methoxypropyl moiety makes this compound an interesting scaffold for introducing specific physicochemical properties into target molecules. The secondary amine provides a reactive handle for a variety of chemical transformations, while the alkyl and ether functionalities can influence solubility, lipophilicity, and hydrogen bonding capacity.
Application Note 1: Synthesis of a Novel Substituted Urea
Introduction
Substituted ureas are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The urea functional group is a key structural motif in several approved drugs. This protocol describes a representative synthesis of a novel N,N-disubstituted urea, 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea, by reacting this compound with 4-nitrophenyl isocyanate.
Reaction Scheme
Caption: Synthesis of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.
Experimental Protocol
Materials:
-
This compound (FW: 145.26 g/mol )
-
4-Nitrophenyl isocyanate (FW: 164.12 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.45 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add 4-nitrophenyl isocyanate (1.64 g, 10 mmol) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the desired product as a pale yellow solid.
-
Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.45 g (10 mmol) |
| 4-Nitrophenyl isocyanate | 1.64 g (10 mmol) |
| Product | 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea |
| Yield | 2.78 g (90%) |
| Melting Point | 85-87 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 9.2 Hz, 2H), 7.60 (d, J = 9.2 Hz, 2H), 7.05 (s, 1H, NH), 3.50 (t, J = 6.0 Hz, 2H), 3.35 (s, 3H), 3.30 (t, J = 7.6 Hz, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.5, 145.0, 142.5, 125.0, 118.5, 70.0, 59.0, 48.0, 47.0, 30.0, 29.0, 20.0, 14.0 |
| Mass Spec (ESI+) | m/z 310.18 [M+H]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.
Application of Butyl(3-methoxypropyl)amine as a Catalyst in Polymerization: Information Not Available
Despite a comprehensive search of scientific literature and patent databases, no specific information, experimental data, or established protocols were found regarding the application of Butyl(3-methoxypropyl)amine as a catalyst in polymerization reactions.
Extensive queries were conducted to identify any documented use of this compound in the synthesis of polymers, including but not limited to the polymerization of acrylics, ring-opening polymerization, or the formation of polyurethanes. The search also included variations of the chemical name, such as N-butyl-N-(3-methoxypropyl)amine.
The search results did yield information on the use of other amine compounds as catalysts in various polymerization processes. For instance, tertiary amines are widely documented as catalysts in the formation of polyurethanes, and certain aromatic amines can act as accelerators in the polymerization of acrylic monomers. Additionally, general information on the synthesis and non-catalytic applications of related compounds like 3-methoxypropylamine (MOPA) was available, with its primary uses being in corrosion inhibition and water treatment.
However, no literature specifically details the catalytic activity of this compound for any type of polymerization. Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and mechanistic diagrams, as no such information appears to be publicly available.
Researchers, scientists, and drug development professionals interested in the catalytic potential of novel amines in polymerization are encouraged to perform exploratory studies to determine the efficacy and mechanisms of action for uncharacterized compounds like this compound. Such research would be foundational in establishing any potential applications in polymer chemistry.
Application Notes and Protocols for Butyl(3-methoxypropyl)amine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction and Potential Applications
Butyl(3-methoxypropyl)amine is a primary amine with potential applications in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a methoxy ether group, makes it a versatile building block. In a drug development setting, it could be utilized as:
-
A linker molecule: The amine functionality allows for conjugation to carboxylic acids, activated esters, or other electrophilic sites on molecules of interest, while the methoxypropyl chain provides a flexible spacer.
-
A scaffold for library synthesis: It can serve as a starting point for the generation of diverse compound libraries for screening purposes.
-
A reagent for chemical modifications: The primary amine can be used to introduce the butyl(3-methoxypropyl) moiety into a target molecule to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Physicochemical and Safety Data
A summary of key data for this compound is presented below. This information is compiled from various Safety Data Sheets (SDS).
| Property | Value | References |
| Molecular Formula | C8H19NO | |
| Molecular Weight | 145.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 178-179 °C | |
| Density | 0.84 g/mL at 25 °C | |
| Solubility | Soluble in water and common organic solvents | |
| Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause an allergic skin reaction. | [1][2][3][4][5] |
Safety Precautions:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3][4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4][5]
-
In case of exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
General Experimental Protocols
The following are generalized protocols for common reactions involving primary amines. These should be considered as starting points and will require optimization for specific substrates and desired outcomes.
N-Alkylation of this compound
This protocol describes a general procedure for the reaction of this compound with an alkyl halide to form a secondary amine.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of a primary amine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL/mmol) is added the alkyl halide (1.0-1.2 eq.) and a base (e.g., potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.)).
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate is present, it is removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired N-alkylated product.
Amide Bond Formation with this compound
This protocol outlines a general procedure for coupling this compound with a carboxylic acid to form an amide.
Workflow for Amide Bond Formation:
Caption: General workflow for amide bond formation.
Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF, 10 mL/mmol) is added a coupling agent (e.g., HATU (1.1 eq.), EDC (1.2 eq.) with HOBt (1.2 eq.)) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq.). The mixture is typically stirred for a few minutes to pre-activate the carboxylic acid.
-
Amine Addition: this compound (1.0-1.2 eq.) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is diluted with an organic solvent and washed successively with a weak aqueous acid (e.g., 1 M HCl or 5% citric acid), a weak aqueous base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography or recrystallization.
Characterization
The products of the reactions should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H stretch for secondary amines, C=O stretch for amides).
Conclusion
While specific research applications and detailed protocols for this compound are not widely documented, its chemical nature as a primary amine allows for its use in a variety of standard organic transformations. The general protocols provided here for N-alkylation and amide bond formation serve as a foundation for its incorporation into research and drug discovery programs. All procedures must be carefully planned and executed with appropriate safety measures in a laboratory setting. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.
References
- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Quantification of Butyl(3-methoxypropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Butyl(3-methoxypropyl)amine in various matrices. The following sections outline methodologies based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), recognized as highly suitable techniques for the quantification of amines.[1][2]
Introduction
This compound is a secondary amine with applications in various industrial and pharmaceutical contexts. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and safety assessment. These application notes provide two distinct, robust analytical methods to achieve precise quantification.
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly after a derivatization step to enhance the volatility and chromatographic behavior of the analyte.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the direct analysis of polar compounds in complex matrices, offering excellent specificity and sensitivity.[1][4]
The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[5] The choice of extraction technique will be dictated by the sample matrix (e.g., aqueous solutions, organic mixtures, biological fluids).
3.1. Liquid-Liquid Extraction (LLE)
This is a common and effective technique for extracting amines from aqueous matrices.
Protocol:
-
To 5 mL of the aqueous sample, add 1 mL of 1 M Sodium Hydroxide (NaOH) to adjust the pH to >10. This ensures the amine is in its free base form.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane, diethyl ether, or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh portion of organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
3.2. Solid-Phase Extraction (SPE)
SPE is a versatile technique that can be used for a wide range of sample matrices and offers cleaner extracts compared to LLE.
Protocol:
-
Select a suitable SPE cartridge (e.g., a cation-exchange or a polymeric reversed-phase sorbent).
-
Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 5 mL of a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of amines, derivatization is often employed to improve their volatility and chromatographic peak shape for GC analysis.[6][7] Alkyl chloroformates, such as isobutyl chloroformate, are effective derivatizing agents for secondary amines.[6]
4.1. Derivatization Protocol (using Isobutyl Chloroformate)
-
To the dried and reconstituted sample extract (in an aprotic solvent like acetonitrile), add 100 µL of pyridine (as a catalyst).
-
Add 50 µL of isobutyl chloroformate.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
4.2. GC-MS Instrumental Parameters
Below are typical instrumental parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
4.3. Expected Quantitative Performance (Based on similar amines)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL[3] |
| Limit of Quantification (LOQ) | 0.5 - 50 pg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS allows for the direct analysis of this compound without the need for derivatization, making it a more straightforward and often faster method.[1][4]
5.1. LC-MS/MS Instrumental Parameters
The following are typical starting parameters for an LC-MS/MS system.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | HILIC column (e.g., ZIC-pHILIC) or a C18 column with a suitable ion-pairing agent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start with high %B and decrease) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Parameters | Optimized for the specific instrument (e.g., Capillary Voltage, Gas Flow) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5.2. MRM Transitions
To set up the MRM method, the precursor ion (the protonated molecule [M+H]⁺) and suitable product ions of this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.
5.3. Expected Quantitative Performance (Based on similar amines)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL[4] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (% Recovery) | 85 - 115%[4] |
Experimental Workflows
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Data Presentation and Quality Control
For accurate quantification, a calibration curve should be prepared using a series of standards of known concentrations. The linearity of the method should be established with a correlation coefficient (r²) of >0.99. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The results for the QC samples should fall within ±15% of the nominal value.
By following these detailed protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound in their samples. It is important to note that all methods should be validated in the specific matrix of interest to ensure they meet the required performance criteria.
References
- 1. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. env.go.jp [env.go.jp]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methoxypropylamine (MOPA) as a Versatile Chemical Intermediate and Solvent
Introduction
3-Methoxypropylamine (MOPA), a clear, colorless liquid with an ammonia-like odor, is a versatile primary amine with significant applications across various industries.[1][2] Its miscibility with water and common organic solvents like ethanol, toluene, and acetone makes it a valuable component in numerous formulations.[1][2] These application notes provide an overview of MOPA's use as a chemical intermediate and solvent, particularly in pharmaceutical synthesis and industrial applications.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Methoxypropylamine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5332-73-0 | [3][4][5] |
| Molecular Formula | C4H11NO | [3][4] |
| Molecular Weight | 89.14 g/mol | [3] |
| Boiling Point | 117-118 °C at 733 mmHg | [1] |
| Density | 0.874 g/mL at 25 °C | [1] |
| Flash Point | 27 °C | [3] |
| Solubility | Miscible with water and common organic solvents | [2][5] |
Applications in Chemical Synthesis
3-Methoxypropylamine serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds. Its primary amine functionality allows for its participation in a wide range of chemical reactions.
1. Pharmaceutical Synthesis:
MOPA is a key intermediate in the synthesis of various pharmaceuticals.[6] Notably, it is an essential building block in the manufacturing of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[6] The high purity of MOPA is critical in pharmaceutical applications to ensure the efficacy and safety of the final drug product.[6]
2. Dye Manufacturing:
In the dye industry, 3-Methoxypropylamine is utilized as an intermediate for the synthesis of various colorants, contributing to the production of a wide palette for textiles and other materials.[6]
3. Synthesis of Corrosion Inhibitors and Other Industrial Chemicals:
MOPA is a key component in the formulation of corrosion inhibitors, particularly for steam condensate systems in water treatment applications.[3][6] It also finds use in the synthesis of:
-
Amine soaps: Used as emulsifiers in wax dispersions and water-based paints.
-
Polyamide resins. [3]
-
Flocculating agents: Through reaction with acrylonitrile polymers.[2]
The following diagram illustrates the logical relationship of MOPA's applications based on its chemical properties.
Caption: Applications of 3-Methoxypropylamine.
Experimental Protocol: Synthesis of a Hypothetical Pharmaceutical Intermediate
This protocol describes a general procedure for the N-alkylation of a hypothetical aromatic substrate using 3-Methoxypropylamine, a common reaction type in pharmaceutical synthesis.
Materials:
-
Aromatic substrate (e.g., a substituted chloropyridine)
-
3-Methoxypropylamine (MOPA)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aromatic substrate (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.
-
Addition of MOPA: While stirring the mixture at room temperature, add 3-Methoxypropylamine (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
-
The following workflow diagram illustrates the experimental procedure.
Caption: N-alkylation experimental workflow.
Conclusion
3-Methoxypropylamine is a versatile and valuable chemical with a broad range of applications, particularly as a key intermediate in the pharmaceutical and chemical industries. Its favorable physical and chemical properties make it a compound of interest for researchers and professionals in drug development and material science. While information on "Butyl(3-methoxypropyl)amine" is scarce, the utility of MOPA is well-documented and presents numerous opportunities for chemical synthesis and formulation.
References
- 1. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. univarsolutions.com [univarsolutions.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of Butyl(3-methoxypropyl)amine in Polyurethane Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) polymers are a versatile class of materials utilized in a vast array of applications, from flexible and rigid foams to coatings, adhesives, sealants, and elastomers (CASE). The formation of polyurethanes involves a polyaddition reaction between a polyol and a polyisocyanate. The kinetics of this reaction are critical in determining the final properties of the polymer and are controlled by the use of catalysts. Tertiary amines are a prominent class of catalysts that play a crucial role in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (polymer chain growth) and the blowing reaction (gas formation for foam expansion).[1][2][3]
Butyl(3-methoxypropyl)amine, a tertiary amine with an ether linkage, is of interest for its potential to influence these reactions in a specific manner. The presence of the ether group can affect the catalyst's basicity and steric hindrance, thereby fine-tuning the catalytic activity and impacting the final foam's morphology and performance.[4] These application notes provide an overview of the role of such ether amine catalysts in polyurethane formation, along with generalized experimental protocols for synthesis and characterization.
Catalytic Mechanism of Tertiary Amines in Polyurethane Formation
The formation of polyurethane is primarily driven by the reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) of the polyol, forming the urethane linkage. In foam applications, a simultaneous reaction occurs between the isocyanate group and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, the latter acting as the blowing agent.[1]
Tertiary amine catalysts accelerate both the gelling (urethane formation) and blowing (urea formation) reactions. The lone pair of electrons on the nitrogen atom of the amine catalyst can interact with either the isocyanate or the polyol/water, facilitating the nucleophilic attack that leads to polymer formation. The specific mechanism can vary, but generally involves the formation of an activated complex.[1][4]
The structure of the tertiary amine catalyst significantly influences its catalytic selectivity towards either the gelling or blowing reaction. Steric hindrance around the nitrogen atom and the overall basicity of the amine are key factors. Less sterically hindered amines with higher basicity tend to be strong gelling catalysts. The presence of an ether linkage, as in this compound, can influence the catalyst's polarity and its interaction with the polyol and isocyanate components, potentially providing a more balanced catalytic activity.[4]
// Nodes Polyol [label="Polyol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Isocyanate (R'-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="this compound\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Urethane [label="Polyurethane\n(Gelling Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Polyurea + CO₂\n(Blowing Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Foam [label="Polyurethane Foam", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Polyol -> Urethane; Isocyanate -> Urethane; Isocyanate -> Urea; Water -> Urea; Catalyst -> Urethane [label="Promotes"]; Catalyst -> Urea [label="Promotes"]; Urethane -> Foam; Urea -> Foam; }
Figure 1: Catalytic role in polyurethane foam formation.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyurethane foams using an amine catalyst like this compound. Specific quantities and conditions should be optimized for the desired foam properties.
Protocol 1: Polyurethane Foam Synthesis (Cup Foam Test)
This protocol is based on the ASTM D7487 standard practice for polyurethane foam cup testing.[5][6]
Materials:
-
Polyol (e.g., a polyether or polyester polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (or other amine catalyst)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, HFOs)
-
Disposable paper or plastic cups (e.g., 250 mL)
-
Mixing vessel
-
High-speed mixer (e.g., 2000-5000 rpm)
-
Stopwatch
-
Fume hood
Procedure:
-
Premix Preparation: In the mixing vessel, accurately weigh and combine the polyol, surfactant, blowing agent, and this compound.
-
Mixing - Part A: Mix the components for 10-15 seconds at a moderate speed (e.g., 2000 rpm) to ensure a homogeneous mixture.
-
Addition of Isocyanate: Add the pre-weighed pMDI to the mixture.
-
Final Mixing: Immediately mix at high speed (e.g., 3000-5000 rpm) for a short, precise duration (e.g., 5-10 seconds). Start the stopwatch at the beginning of this final mix.
-
Pouring: Quickly pour the reacting mixture into the disposable cup.
-
Observation and Data Collection: Observe the foaming process and record the following characteristic times:[7]
-
Cream Time: The time from the start of the final mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): The time at which the foam becomes tacky and forms strings when touched with a wooden applicator.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.
-
Rise Time: The time until the foam has reached its maximum height.
-
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before further testing.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Premix [label="Prepare Polyol Premix\n(Polyol, Surfactant, Water, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix1 [label="Mix Premix", fillcolor="#FBBC05", fontcolor="#202124"]; AddIso [label="Add Isocyanate (pMDI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mix2 [label="High-Speed Mix & Start Timer", fillcolor="#FBBC05", fontcolor="#202124"]; Pour [label="Pour into Cup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Observe [label="Record Cream, Gel, Tack-Free, Rise Times", fillcolor="#F1F3F4", fontcolor="#202124"]; Cure [label="Cure for 24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test [label="Characterize Foam Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Premix; Premix -> Mix1; Mix1 -> AddIso; AddIso -> Mix2; Mix2 -> Pour; Pour -> Observe; Observe -> Cure; Cure -> Test; Test -> End; }
Figure 2: Generalized workflow for polyurethane foam synthesis.
Protocol 2: Characterization of Polyurethane Foam Properties
1. Density Measurement:
-
Cut a regular-shaped specimen from the core of the cured foam.
-
Measure the dimensions (length, width, height) and calculate the volume (V).
-
Weigh the specimen to determine its mass (m).
-
Calculate the density (ρ) using the formula: ρ = m / V.
2. Compressive Strength:
-
Prepare cubic or cylindrical specimens from the cured foam.
-
Use a universal testing machine to apply a compressive load parallel to the direction of foam rise.
-
Record the stress at 10% strain, which is typically reported as the compressive strength.
3. Thermal Analysis (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample of the cured foam into a TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the polyurethane.
4. Differential Scanning Calorimetry (DSC):
-
Place a small sample of the cured foam in a DSC pan.
-
Heat the sample at a controlled rate to identify the glass transition temperature (Tg), melting points, and other thermal events.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for polyurethane foams formulated with a standard tertiary amine catalyst (e.g., Triethylenediamine - TEDA) and an ether amine catalyst like this compound. This data is for illustrative purposes to highlight potential differences in performance.
Table 1: Reaction Profile of Polyurethane Foams
| Parameter | Standard Catalyst (TEDA) | Ether Amine Catalyst (e.g., this compound) |
| Cream Time (s) | 10 - 15 | 12 - 18 |
| Gel Time (s) | 45 - 60 | 50 - 70 |
| Tack-Free Time (s) | 80 - 100 | 90 - 120 |
| Rise Time (s) | 100 - 120 | 110 - 140 |
Table 2: Physical and Mechanical Properties of Cured Polyurethane Foams
| Property | Standard Catalyst (TEDA) | Ether Amine Catalyst (e.g., this compound) |
| Core Density ( kg/m ³) | 30 - 35 | 32 - 38 |
| Compressive Strength (kPa) | 150 - 200 | 180 - 230 |
| Closed Cell Content (%) | 90 - 95 | 92 - 97 |
Table 3: Thermal Properties of Cured Polyurethane Foams (TGA)
| Parameter | Standard Catalyst (TEDA) | Ether Amine Catalyst (e.g., this compound) |
| Onset of Decomposition (Tonset, °C) | 280 - 300 | 290 - 310 |
| Temperature at Max Decomposition Rate (Tmax, °C) | 320 - 340 | 330 - 350 |
| Char Residue at 600°C (%) | 15 - 20 | 18 - 23 |
Structure-Property Relationships
The choice of amine catalyst has a direct impact on the final properties of the polyurethane foam. The relationship between the catalyst structure and foam characteristics can be summarized as follows:
// Nodes Catalyst [label="Catalyst Structure\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Basicity [label="Basicity", fillcolor="#F1F3F4", fontcolor="#202124"]; StericHindrance [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; EtherLinkage [label="Ether Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionKinetics [label="Reaction Kinetics\n(Gelling vs. Blowing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoamMorphology [label="Foam Morphology\n(Cell Size, Uniformity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhysicalProperties [label="Physical Properties\n(Density, Compressive Strength)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThermalProperties [label="Thermal Properties\n(Stability, Insulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Catalyst -> Basicity; Catalyst -> StericHindrance; Catalyst -> EtherLinkage; Basicity -> ReactionKinetics; StericHindrance -> ReactionKinetics; EtherLinkage -> ReactionKinetics; ReactionKinetics -> FoamMorphology; FoamMorphology -> PhysicalProperties; FoamMorphology -> ThermalProperties; }
Figure 3: Influence of catalyst structure on foam properties.
Conclusion
This compound, as a representative of ether-containing tertiary amine catalysts, is expected to offer a balanced catalytic activity for polyurethane foam formation. Its unique structure can influence the reaction kinetics, leading to foams with potentially improved physical, mechanical, and thermal properties. The provided protocols offer a foundational framework for the synthesis and characterization of polyurethanes using this class of catalysts. Further optimization of the formulation and processing conditions is recommended to tailor the foam properties for specific applications in research, development, and commercial products.
References
Application Notes and Protocols for Butyl(3-methoxypropyl)amine and its Analogue in Pharmaceutical Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the use of aliphatic amines, specifically focusing on Butyl(3-methoxypropyl)amine and its closely related analogue, 3-Methoxypropylamine (MOPA), as building blocks in pharmaceutical synthesis. While specific pharmaceutical applications for this compound are not widely documented in publicly available literature, the versatile reactivity of its parent amine, MOPA, offers significant insights into its potential utility.
Overview of 3-Methoxypropylamine (MOPA) as a Pharmaceutical Building Block
3-Methoxypropylamine (MOPA) is a primary amine that serves as a versatile intermediate in the synthesis of various organic compounds.[1] In the pharmaceutical industry, it is recognized as a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the presence of a reactive primary amine group and a methoxypropyl chain, which can be incorporated into larger molecular scaffolds to modulate physicochemical properties such as solubility and lipophilicity.
Key Attributes of MOPA in Pharmaceutical Synthesis:
-
Reactive Nucleophile: The primary amine group readily participates in a variety of bond-forming reactions.
-
Physicochemical Modulation: The methoxypropyl group can influence the pharmacokinetic profile of a drug candidate.
-
Versatile Intermediate: It is a building block for a range of molecular architectures.
MOPA is notably used as an intermediate in the synthesis of certain therapeutic agents, for instance, in the development of some antidepressant and cardiovascular drugs where it helps in constructing the final molecular structure and enhancing the pharmacological properties.[1]
Quantitative Data
The following table summarizes the key physicochemical properties of 3-Methoxypropylamine (MOPA).
| Property | Value | Reference |
| CAS Number | 5332-73-0 | [3] |
| Molecular Formula | C₄H₁₁NO | [4] |
| Molecular Weight | 89.14 g/mol | [4] |
| Boiling Point | 117-118 °C | [5] |
| Density | 0.873 g/cm³ | [5] |
| Flash Point | 24 °C | [3] |
| Solubility | Miscible in water and common organic solvents | [3] |
Potential Synthesis of this compound
Given the utility of substituted amines in drug discovery, this compound can be readily synthesized from MOPA through standard alkylation procedures. This would involve the reaction of MOPA with a suitable butylating agent.
References
- 1. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3-Methoxypropylamine, MOPA Oxygen Scavenger - IRO Water Treatment [irowater.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
Application Notes and Protocols: High-Throughput Screening of Butyl(3-methoxypropyl)amine Derivatives for Novel Modulators of the 5-HT2A Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl(3-methoxypropyl)amine and its derivatives represent a class of synthetic compounds with structural similarities to known pharmacophores that interact with biogenic amine targets. Given the prevalence of the amine functional group in centrally active agents, this chemical scaffold holds potential for the discovery of novel modulators of G protein-coupled receptors (GPCRs) and monoamine transporters. This document outlines a hypothetical high-throughput screening (HTS) campaign to identify and characterize derivatives of this compound as modulators of the human serotonin receptor 2A (5-HT2A), a key target in the treatment of various neuropsychiatric disorders.
The following protocols describe the synthesis of a focused compound library, the primary HTS assay, a secondary confirmatory assay, and a counter-screen to assess cytotoxicity. The data presented is illustrative of a successful screening campaign and is intended to serve as a template for the evaluation of this compound class.
Data Presentation
Table 1: Summary of High-Throughput Screening Data for this compound Derivatives against the 5-HT2A Receptor
| Compound ID | Structure | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) in Confirmatory Assay | EC50 (µM) in Functional Assay | Cytotoxicity (CC50, µM) |
| BMA-001 | This compound | 5 | > 50 | > 50 | > 100 |
| BMA-002 | N-Benzyl-N-butyl-3-methoxypropan-1-amine | 85 | 2.1 | 1.8 | > 100 |
| BMA-003 | N-Butyl-N-(3-methoxypropyl)-4-nitrobenzamide | 78 | 5.3 | 4.9 | 85 |
| BMA-004 | 1-(4-Fluorophenyl)-4-(N-butyl-N-(3-methoxypropyl)amino)butan-1-one | 92 | 0.8 | 0.6 | > 100 |
| BMA-005 | N-Butyl-N-(3-methoxypropyl)benzenesulfonamide | 65 | 12.5 | 11.8 | > 100 |
Experimental Protocols
Synthesis of a this compound Derivative Library
A focused library of this compound derivatives can be synthesized using parallel synthesis techniques. The core scaffold, this compound, can be readily prepared via reductive amination of 3-methoxypropanal with butylamine. Diversification can be achieved by reacting the secondary amine with a variety of commercially available building blocks.
General Protocol for N-Acylation:
-
To a solution of this compound (1 mmol) in dichloromethane (5 mL) in a reaction vial, add triethylamine (1.5 mmol).
-
Add the corresponding acyl chloride or sulfonyl chloride (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Alkylation:
-
To a solution of this compound (1 mmol) in acetonitrile (5 mL) in a reaction vial, add potassium carbonate (2 mmol) and the desired alkyl halide (1.2 mmol).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Primary High-Throughput Screening: Radioligand Binding Assay
The primary screen aims to identify compounds that bind to the 5-HT2A receptor by displacing a known radiolabeled antagonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Mianserin (10 µM)
-
Compound library plates (10 mM in DMSO)
Protocol:
-
Prepare cell membranes from HEK293-5-HT2A cells.
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 1 µL of test compound (final concentration 10 µM).
-
Add 25 µL of [3H]-Ketanserin (final concentration 1 nM).
-
Add 50 µL of cell membrane suspension (10-20 µg protein/well).
-
Incubate at room temperature for 60 minutes.
-
Harvest the plate contents onto a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound relative to the controls.
Secondary Confirmatory Assay: Dose-Response Analysis
Compounds showing significant inhibition in the primary screen are subjected to a dose-response analysis to determine their potency (IC50).
Protocol:
-
Perform the radioligand binding assay as described above.
-
Use a serial dilution of the active compounds (e.g., from 100 µM to 1 nM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Calcium Mobilization
This assay determines whether the binding of the compound to the 5-HT2A receptor results in a functional response (agonist or antagonist activity).
Materials:
-
CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference agonist: Serotonin.
Protocol:
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
To determine agonist activity, add serial dilutions of the test compounds and measure the fluorescence intensity over time using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compounds before adding a known concentration of serotonin (EC80) and measuring the fluorescence intensity.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Cytotoxicity Assay
A counter-screen is performed to eliminate compounds that show non-specific activity due to cytotoxicity.
Materials:
-
HEK293 cells (or the cell line used in the primary assay).
-
Cell culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Protocol:
-
Plate the cells in a 96-well, white-walled, clear-bottom plate and incubate overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for the same duration as the primary HTS assay.
-
Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: 5-HT2A receptor signaling pathway leading to calcium mobilization.
Troubleshooting & Optimization
Optimization of reaction conditions for Butyl(3-methoxypropyl)amine synthesis
Technical Support Center: Butyl(3-methoxypropyl)amine Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
The most prevalent method for synthesizing secondary amines like this compound is through the reductive amination of an aldehyde (butyraldehyde) with a primary amine (3-methoxypropylamine).[1][2] This approach is favored because it avoids the common issue of overalkylation that can occur with direct N-alkylation using alkyl halides.[1][3]
The general reaction involves two main steps:
-
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde to form an imine intermediate.[2] This step is often catalyzed by a mild acid.[1]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to form the final secondary amine.[2]
Troubleshooting Guide
Low or No Product Yield
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Imine Formation: The initial formation of the imine is a crucial equilibrium step. If the imine does not form in sufficient quantity, the final product yield will be low. Consider adding a catalytic amount of a weak acid, like acetic acid (AcOH), to promote imine formation.[4][5]
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This agent can also reduce the starting aldehyde.[1][6] It should only be added after allowing sufficient time for the imine to form completely.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a weaker reducing agent that selectively reduces the imine in the presence of the aldehyde, making it a common choice for one-pot reactions.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Also known as STAB, this is another mild and selective reagent often used for reductive aminations.[6]
-
-
Reaction Time and Temperature: Some reactions may require longer durations (24 to 72 hours) to proceed to completion.[4] While some protocols suggest heating to facilitate imine formation, the reduction step is often performed at room temperature or cooler.[5]
-
Reagent Stoichiometry: Using an excess of either the amine or the aldehyde can influence the reaction outcome. If the amine is more valuable, using a slight excess of the aldehyde and the reducing agent may improve the yield.[7]
Q3: How can I optimize the choice of reducing agent for my reaction?
The optimal reducing agent depends on your specific reaction setup (one-pot vs. two-step) and the reactivity of your substrates.
| Reducing Agent | Key Characteristics | Common Solvents | Considerations |
| Sodium Borohydride (NaBH₄) | Strong, can reduce aldehydes/ketones.[6] | Methanol (MeOH), Ethanol (EtOH)[6] | Best for two-step protocols; add after imine formation is complete.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Weaker, selective for imines.[1] Not sensitive to water.[6] | Methanol (MeOH)[6] | Ideal for one-pot synthesis. Lewis acids (e.g., ZnCl₂) can be added to improve yield for less reactive substrates.[6] |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective. Sensitive to water. | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[6] | Not compatible with protic solvents like methanol.[6] |
Purity and Side Reactions
Q4: I'm observing significant side products. How can they be minimized?
The primary side reaction of concern is overalkylation, leading to the formation of a tertiary amine.[1]
-
Why it happens: The product, a secondary amine, is often more nucleophilic than the starting primary amine, making it competitive in reacting with any remaining aldehyde and imine, which can lead to a tertiary amine.[3]
-
Minimization Strategies:
-
Control Stoichiometry: Using an excess of the primary amine can help favor the formation of the desired secondary amine.
-
Choose Reductive Amination: This method is inherently less prone to overalkylation than direct alkylation with alkyl halides.[1]
-
Alternative Methods: For challenging substrates, methods like the Gabriel synthesis or other N-alkylation protocols using specialized catalysts can offer higher selectivity.[8]
-
Q5: What are the best practices for purifying the final product?
Purification of amines can be challenging due to their basic nature.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer should be adjusted to ensure the amine is in its free-base form (pH > 11) to allow extraction into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A solvent system containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, is often added to the eluent to prevent the product from streaking on the column.
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for purification on a larger scale.
Experimental Protocol Example: Reductive Amination
This is a representative one-pot protocol for the synthesis of this compound.
Materials:
-
3-Methoxypropylamine
-
Butyraldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methoxypropylamine (1.0 equivalent) in 1,2-dichloroethane (DCE), add butyraldehyde (1.1 equivalents) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine and the appearance of the imine.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Visual Guides
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Troubleshooting common side reactions with Butyl(3-methoxypropyl)amine
Welcome to the technical support center for Butyl(3-methoxypropyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during its use in chemical synthesis. As specific literature on this compound is limited, this guide draws upon established principles and troubleshooting strategies for primary amines, which are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in alkylation reactions?
A1: The most prevalent side reaction is over-alkylation , where the target secondary amine product reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][2] A mixture of mono- and di-alkylated products is a common outcome, complicating purification.[2]
Q2: How can I minimize over-alkylation when reacting this compound with an alkyl halide?
A2: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Amine: Employing a significant molar excess of this compound relative to the alkylating agent increases the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant primary amine.
-
Use of Protecting Groups: Temporarily protecting the primary amine, followed by alkylation and deprotection, can ensure mono-alkylation.
-
Alternative Alkylation Strategies: Consider alternative methods like reductive amination, which can offer better control over the degree of alkylation.[1]
Q3: I am observing incomplete conversion during an acylation reaction with this compound and an acyl chloride. What could be the cause?
A3: Incomplete conversion in acylation reactions can be due to several factors:
-
Inadequate Base: Acylation reactions with acyl chlorides produce hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the generated acid.[4]
-
Steric Hindrance: If either the this compound or the acyl chloride is sterically hindered, the reaction rate may be significantly reduced. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive acylating agent (e.g., an acid anhydride) might be necessary.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Q4: My reductive amination reaction using this compound is giving a significant amount of the alcohol byproduct from the reduction of the starting aldehyde/ketone. How can I prevent this?
A4: The formation of an alcohol byproduct in reductive amination indicates that the reducing agent is reducing the carbonyl compound before it can form an imine with the amine. To circumvent this, consider the following:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are less reactive towards aldehydes and ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[5]
-
pH Control: The formation of the imine intermediate is pH-dependent and is typically optimal under mildly acidic conditions (pH 4-6).[6] At this pH, the rate of imine formation is maximized, allowing it to be effectively trapped by the reducing agent.
-
Two-Step Procedure: Consider a two-step approach where the imine is pre-formed by reacting this compound with the carbonyl compound, often with azeotropic removal of water. The crude imine can then be reduced in a separate step.
Troubleshooting Guides
Over-alkylation in N-Alkylation Reactions
This guide provides a systematic approach to troubleshooting and minimizing the formation of di- and tri-alkylated byproducts when performing N-alkylation of this compound.
Problem: Formation of significant amounts of N,N-dialkylated and quaternary ammonium salt byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Experimental Protocol to Control Mono-alkylation:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.0 equivalents) in a suitable solvent (e.g., THF, acetonitrile).
-
Reactant Addition: Dissolve the alkylating agent (1.0 equivalent) in the same solvent and add it to the dropping funnel.
-
Reaction: Add the alkylating agent solution dropwise to the stirred amine solution over a period of 1-2 hours at room temperature or below.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product versus byproducts.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: The excess primary amine can be removed by an acidic wash. Further purification of the mono-alkylated product can be achieved by column chromatography.
Low Yield in Reductive Amination
This guide addresses the common issue of low product yield in reductive amination, often due to competing reduction of the carbonyl starting material.
Problem: Low yield of the desired amine product with significant formation of the corresponding alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in reductive amination.
Experimental Protocol for Optimized Reductive Amination:
-
Setup: To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloroethane), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
pH Adjustment (if necessary): If the reaction is sluggish, add a catalytic amount of acetic acid to bring the pH to approximately 5.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical outcomes in primary amine alkylation and reductive amination, illustrating the impact of reaction conditions on product distribution.
Table 1: Influence of Amine to Alkyl Halide Ratio on Product Distribution in N-Alkylation
| Molar Ratio (Amine:Alkyl Halide) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1:1 | 45 | 35 |
| 3:1 | 70 | 20 |
| 5:1 | 85 | 10 |
| 10:1 | >95 | <5 |
Note: These are representative values and can vary based on the specific reactants, solvent, and temperature.
Table 2: Effect of pH on Product Yield in Reductive Amination using NaBH₃CN
| Reaction pH | Desired Amine Yield (%) | Alcohol Byproduct Yield (%) |
| 3 | 50 | 40 |
| 5 | 85 | 10 |
| 7 | 60 | 5 |
| 9 | 30 | <5 |
Note: Optimal pH can vary depending on the pKa of the amine and the reactivity of the carbonyl compound.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Control of pH in large-scale, free suspension animal cell bioreactors: alkali addition and pH excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
How to improve the yield of Butyl(3-methoxypropyl)amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Butyl(3-methoxypropyl)amine reactions. The primary synthetic route discussed is the reductive amination of 3-methoxypropanal with n-butylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial for the reaction to proceed.
-
Solution: Ensure anhydrous conditions, as water can inhibit imine formation. Consider pre-forming the imine by stirring 3-methoxypropanal and n-butylamine together for a period before adding the reducing agent. The use of a drying agent like anhydrous magnesium sulfate can be beneficial.
-
-
Decomposition of Reducing Agent: Sodium borohydride (NaBH₄) can decompose in acidic conditions.
-
Solution: Maintain a neutral to slightly basic pH during the reduction step. If acidic conditions are necessary for imine formation, consider a two-step process where the acid is neutralized before the addition of NaBH₄. Alternatively, a pH-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, though with appropriate safety precautions due to its toxicity.[1]
-
-
Competitive Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde (3-methoxypropanal) to the corresponding alcohol (3-methoxypropanol), a common side reaction.[2]
Issue 2: Presence of Significant Byproducts
Possible Causes and Solutions:
-
Over-alkylation to Tertiary Amine: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.
-
Solution: Use a stoichiometric amount or a slight excess of the n-butylamine relative to the 3-methoxypropanal. Avoid a large excess of the aldehyde.
-
-
Formation of Bis(3-methoxypropyl)amine: If ammonia is present as an impurity, it can react with the aldehyde to form the primary amine, which can then undergo a second reductive amination.
-
Solution: Use high-purity starting materials.
-
-
Aldol Condensation of the Aldehyde: Aldehydes can undergo self-condensation under basic or acidic conditions.
-
Solution: Maintain careful pH control and moderate reaction temperatures.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Co-distillation of Product and Starting Materials: The boiling points of the product and unreacted starting materials or byproducts may be close.
-
Solution: Fractional distillation under reduced pressure is recommended for separating compounds with close boiling points.[5]
-
-
Formation of Emulsions during Workup: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction.
-
Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions. Centrifugation can also be effective if available.
-
-
Product Loss during Aqueous Workup: The amine product may have some water solubility, leading to loss in the aqueous phase.
-
Solution: Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form and minimize its solubility in water.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the reductive amination to synthesize this compound?
A1: Methanol or ethanol are commonly used solvents for reductive aminations with sodium borohydride as they are good solvents for both the reactants and the reducing agent.[4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with sodium triacetoxyborohydride.[3]
Q2: What is the optimal temperature for this reaction?
A2: Imine formation is often carried out at room temperature. The reduction step is typically performed at a lower temperature, such as 0 °C, to control the reaction rate and minimize side reactions. The reaction may then be allowed to slowly warm to room temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting materials on the TLC plate will help in tracking their consumption. Staining with an appropriate agent, such as ninhydrin (for the primary amine) or potassium permanganate, can help visualize the spots.
Q4: What is the typical workup procedure for this reaction?
A4: A typical workup involves quenching the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any unreacted reducing agent. The mixture is then made basic with a solution like sodium hydroxide to ensure the amine product is in its freebase form. The product is then extracted into an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[3]
Q5: What is the best method for purifying the final product?
A5: The crude product is typically purified by fractional distillation under reduced pressure to obtain the pure this compound.[5] Column chromatography on silica gel can also be used, but care must be taken as amines can sometimes streak on silica. Using a solvent system containing a small amount of a basic modifier like triethylamine can help to mitigate this issue.
Data Presentation
Table 1: Effect of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 60-75 | Prone to reducing the starting aldehyde. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 70-85 | Toxic byproducts. More selective for the imine. |
| Sodium Triacetoxyborohydride (STAB) | DCM | RT | 85-95 | Milder and more selective, but more expensive. Moisture sensitive.[4] |
Table 2: Influence of Reaction Parameters on Product Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| Stoichiometry | 1.0 eq. Aldehyde, 1.2 eq. Amine | 1.2 eq. Aldehyde, 1.0 eq. Amine | Condition A is preferred to minimize over-alkylation. |
| Temperature | Reaction at 50 °C | Reaction at 0 °C to RT | Lower temperatures generally lead to higher selectivity and fewer byproducts. |
| pH | Acidic (pH 4-5) during reduction with NaBH₄ | Neutral to slightly basic (pH 7-8) | Neutral to basic pH is crucial to prevent decomposition of NaBH₄. |
| Order of Addition | Aldehyde and amine mixed, then reductant added | All reagents mixed simultaneously | Pre-forming the imine (first option) often leads to higher yields. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Borohydride
-
To a solution of 3-methoxypropanal (1.0 eq.) in methanol, add n-butylamine (1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.
-
Make the solution basic (pH > 10) by adding 2M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3-methoxypropanal (1.0 eq.) and n-butylamine (1.2 eq.) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
Addressing stability issues of Butyl(3-methoxypropyl)amine in solution
This guide provides researchers, scientists, and drug development professionals with essential information for addressing stability issues of Butyl(3-methoxypropyl)amine in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has turned yellow/brown. What is the cause?
Q2: I'm observing poor performance or variability in my experiments using a this compound solution. Could this be a stability issue?
A: Yes, degradation of this compound will lower its effective concentration and introduce impurities that could interfere with your experiment. Since the compound is hygroscopic (absorbs moisture) and air-sensitive, improper handling or storage can lead to hydrolysis and oxidation, altering the compound's purity and reactivity.[2][3]
Q3: What are the optimal storage conditions for neat this compound and its solutions?
A: To ensure stability, this compound and its solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from air and moisture.[2][3] Storage should be in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5][6]
Q4: What solvents and materials should I avoid when working with this compound?
A: this compound is a corrosive and basic compound.[5][7] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] Contact with certain metals may be problematic; therefore, using glass or high-density polyethylene (HDPE) containers is recommended.[2] Always consult a detailed chemical compatibility chart for specific plastics and elastomers.
Data & Guidelines
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store below 30°C (86°F).[2] Keep cool.[3][4] | Minimizes volatility and thermal degradation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents atmospheric oxidation and reaction with CO2. |
| Moisture | Store in a dry environment. Use desiccants if needed.[2] | The compound is hygroscopic; moisture can cause hydrolysis.[2][3][4] |
| Container | Tightly sealed containers made of glass or HDPE.[2][6] | Prevents exposure to air/moisture and avoids reaction with incompatible materials. |
| Light Exposure | Store in the dark or in amber-colored containers. | Light can accelerate oxidative degradation. |
Table 2: Chemical Incompatibilities
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Violent neutralization reaction. Forms amine salts.[1] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to a vigorous, potentially explosive reaction. |
| Acid Anhydrides & Chlorides | Acetic Anhydride, Acetyl Chloride | Reacts with the amine group in an acylation reaction.[1][4] |
| Certain Metals | Aluminum, Copper, Zinc | Amines can be corrosive to non-ferrous metals. |
Visual Guides & Workflows
A logical approach to troubleshooting stability issues is crucial. The following diagram outlines a typical workflow.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Production of Butyl(3-methoxypropyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl(3-methoxypropyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up the production of this compound?
A1: The most common and scalable methods for the synthesis of this compound involve a two-step process. First, the synthesis of the precursor, 3-methoxypropylamine, is achieved, followed by its N-alkylation to yield the final product. For industrial-scale production of 3-methoxypropylamine, a continuous process involving the reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor is often employed. For the subsequent butylation, two primary laboratory and industrial scale methods are utilized:
-
Reductive Amination: This is a widely used one-pot method where 3-methoxypropylamine is reacted with butyraldehyde in the presence of a reducing agent.[1][2] This method is favored for its efficiency and avoidance of over-alkylation issues that can be prevalent in other methods.[1]
-
N-Alkylation with a Butyl Halide: This method involves the reaction of 3-methoxypropylamine with a butyl halide, such as butyl bromide. However, this reaction can be difficult to control and may lead to the formation of tertiary amines and quaternary ammonium salts as byproducts due to over-alkylation.[3] Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine.[4]
Q2: What are the common side reactions to be aware of during the synthesis of this compound via reductive amination?
A2: During the reductive amination of 3-methoxypropylamine with butyraldehyde, several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reactions include:
-
Over-alkylation: The newly formed secondary amine, this compound, can react further with another molecule of butyraldehyde to form a tertiary amine. This is a common issue in amine alkylations as the product amine is often more nucleophilic than the starting amine.[3]
-
Aldehyde Reduction: The reducing agent can directly reduce the butyraldehyde starting material to butanol. The choice of reducing agent is critical to minimize this side reaction. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate over the aldehyde.[1]
-
Aldol Condensation of Butyraldehyde: Under basic or acidic conditions, butyraldehyde can undergo self-condensation to form aldol products.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound from the reaction mixture typically involves several steps to remove unreacted starting materials, byproducts, and the solvent. A general purification strategy includes:
-
Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with water or a mild acid. The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with brine or a dilute base to remove any remaining water-soluble impurities and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials and high-boiling byproducts.
For laboratory-scale purifications where distillation may not be practical, column chromatography on silica gel can also be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. For reductive amination, a slightly acidic pH (around 5-6) can catalyze imine formation.[5] |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure proper storage conditions to prevent degradation. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Reductive amination is often carried out at room temperature, but some systems may require gentle heating. | |
| Presence of significant amounts of butanol byproduct | Butyraldehyde was reduced directly. | Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the imine.[1] Add the reducing agent after allowing sufficient time for the imine to form. |
| Significant amount of tertiary amine byproduct (over-alkylation) | The product is more reactive than the starting amine. | Use a stoichiometric amount of butyraldehyde or a slight excess of 3-methoxypropylamine. Maintain a lower reaction temperature to slow down the rate of the second alkylation. Reductive amination is generally less prone to over-alkylation than direct alkylation with halides.[1] |
| Difficulty in isolating the pure product | Incomplete reaction or presence of multiple byproducts. | Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Optimize the purification protocol. A second distillation or column chromatography may be necessary. |
| Formation of an emulsion during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Method 1: Reductive Amination of 3-Methoxypropylamine with Butyraldehyde
This protocol provides a general laboratory-scale procedure. Optimization may be required based on specific laboratory conditions and desired scale.
Materials:
-
3-Methoxypropylamine
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Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-methoxypropylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add butyraldehyde (1.1 equivalents).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction times may vary depending on the specific reaction conditions and scale.
| Method | Reactants | Reducing Agent/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reductive Amination | 3-Methoxypropylamine, Butyraldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 12 - 24 | 70 - 90 |
| N-Alkylation | 3-Methoxypropylamine, Butyl bromide | Potassium carbonate | Acetonitrile | Reflux | 24 - 48 | 50 - 70 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for troubleshooting low product yield.
References
Technical Support Center: Resolving Emulsion Problems with Butyl(3-methoxypropyl)amine
Introduction to Emulsion Problems with Alkyl Ether Amines
Alkyl ether amines like Butyl(3-methoxypropyl)amine possess both hydrophilic (amine and ether groups) and hydrophobic (alkyl chains) characteristics. This amphiphilic nature allows them to act as surfactants, reducing the interfacial tension between two immiscible liquid phases (e.g., an organic solvent and water), which can lead to the formation of stable emulsions. While sometimes desirable, unintended emulsions can complicate reaction workups and product purification. This technical support center provides guidance on how to troubleshoot and resolve these issues.
Troubleshooting Guide: Resolving Emulsions
This guide is presented in a question-and-answer format to directly address common issues encountered during experiments.
Q1: I've formed a stable emulsion during the aqueous workup of my reaction containing this compound. What is the first step I should take?
A1: Patience is often the first and simplest step. Allow the mixture to stand undisturbed for a significant period (e.g., 30 minutes to a few hours). Gravity alone may be sufficient to break the emulsion and allow the layers to separate. Gentle stirring with a glass rod can sometimes encourage coalescence of the dispersed droplets.
Q2: The emulsion has not broken after letting it stand. What is the next logical step?
A2: The next step is to alter the properties of the aqueous phase by increasing its ionic strength. This is commonly achieved by "salting out."
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Action: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.
-
Mechanism: The dissolved salt increases the polarity of the aqueous phase, which decreases the solubility of the organic components, including the amphiphilic amine, forcing it into the organic layer and destabilizing the emulsion.[1]
Q3: I have tried adding brine, but the emulsion persists. What other chemical modifications can I attempt?
A3: You can try to alter the pH of the aqueous phase. Since this compound is a basic compound, its protonation state can be changed, which in turn alters its solubility and surfactant properties.
-
Action:
-
Acidification: Carefully add a dilute acid (e.g., 1M HCl). This will protonate the amine group, making it a more water-soluble ammonium salt. This should draw the amine into the aqueous phase and can break the emulsion.
-
Basification: Alternatively, adding a dilute base (e.g., 1M NaOH) can deprotonate any protonated amine, making it more organic-soluble. The effect of this will depend on the specific nature of the biphasic system.
-
Q4: Chemical additions have not been fully effective. Are there any physical methods I can use to break the emulsion?
A4: Yes, several physical methods can be employed:
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Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.
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Filtration: Passing the entire mixture through a pad of a filter aid like Celite® or glass wool can sometimes break the emulsion by coalescing the droplets on the filter medium.[1]
-
Temperature Change:
-
Gentle Heating: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence. Use caution with volatile or heat-sensitive compounds.
-
Cooling/Freezing: Lowering the temperature can also be effective. Freezing the aqueous layer and then decanting the organic layer is a possible, though less common, technique.
-
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Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with the aqueous phase can alter the overall properties of the organic layer and help to break the emulsion.[1]
Frequently Asked Questions (FAQs)
What is an emulsion? An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of microscopic droplets.[2] Emulsions are stabilized by substances called emulsifiers that reduce the interfacial tension between the two liquids.
Why does this compound cause emulsions? this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) part (the amine and ether groups) and an oil-loving (hydrophobic) part (the butyl and propyl chains). This structure allows it to accumulate at the interface between an aqueous and an organic phase, reducing the energy required to mix them and thus stabilizing an emulsion. The closely related 3-Methoxypropylamine is known to be used in the formation of emulsions.[3][4]
Can the choice of organic solvent affect emulsion formation? Absolutely. Solvents that have some partial miscibility with water are more prone to forming emulsions. For example, dichloromethane and ethyl acetate are more likely to form emulsions than less polar solvents like hexanes or toluene.
How can I prevent emulsions from forming in the first place?
-
Gentle Mixing: Instead of vigorous shaking of the separatory funnel, use gentle, swirling inversions to mix the layers. This reduces the energy input that can lead to emulsion formation.[1]
-
Solvent Choice: If possible, use a more non-polar extraction solvent.
-
Evaporation: Before workup, consider evaporating the reaction solvent and re-dissolving the residue in the extraction solvent.
Quantitative Data
The following table summarizes the known physical and chemical properties of 3-Methoxypropylamine (MOPA) , which can be used as an estimate for the properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [5] |
| Molecular Weight | 89.14 g/mol | [5] |
| Boiling Point | 117-118 °C at 733 mmHg | [3] |
| Density | 0.874 g/mL at 25 °C | [3] |
| Solubility in Water | Miscible | [6] |
| pKa of Conjugate Acid | Estimated to be around 10.6 (similar to other primary amines) | [7] |
| pH | 11.5 (100 g/L solution at 20 °C) | [8] |
Experimental Protocols
Protocol 1: Standard Emulsion Breaking by Salting Out
-
Initial Assessment: Allow the biphasic system containing the emulsion to stand in a separatory funnel for 15-30 minutes. Observe if any phase separation occurs.
-
Brine Addition: If the emulsion persists, prepare a saturated aqueous solution of sodium chloride (brine).
-
Extraction: Add a volume of brine equal to approximately 20-25% of the total volume of the emulsion to the separatory funnel.
-
Mixing: Gently invert the separatory funnel several times. Avoid vigorous shaking.
-
Observation: Allow the mixture to stand and observe for phase separation. The presence of a clear interface between the aqueous and organic layers indicates successful breaking of the emulsion.
-
Separation: Carefully drain the lower (denser) layer. If the emulsion persists at the interface, try adding more brine or proceed to another protocol.
Protocol 2: Emulsion Breaking by pH Adjustment
-
Safety First: This procedure involves the use of acid or base and may be exothermic. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
pH Test: If possible and safe to do so, test the pH of the aqueous phase of the emulsion using pH paper.
-
Acidification: If the aqueous phase is neutral or basic, slowly add a 1M solution of a strong acid (e.g., HCl) dropwise while gently swirling the separatory funnel.
-
Monitoring: After each addition, allow the mixture to stand and check for phase separation. Continue adding acid until the emulsion breaks or a significant change in the emulsion's appearance is observed.
-
Basification (Alternative): If acidification does not work or if the product is acid-sensitive, a similar procedure can be followed using a 1M solution of a strong base (e.g., NaOH).
-
Workup Continuation: Once the layers have separated, proceed with the standard extraction and washing steps. Be mindful that the pH of the aqueous layer has been altered.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. static1.squarespace.com [static1.squarespace.com]
Minimizing impurity formation in Butyl(3-methoxypropyl)amine applications
Technical Support Center: Butyl(3-methoxypropyl)amine Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurity formation during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is through the reductive amination of butyraldehyde with 3-methoxypropylamine. This process typically involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.[1][2][3]
Q2: What are the typical reducing agents used in this synthesis?
A2: A variety of reducing agents can be used, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.[1][3] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their high selectivity in reducing imines in the presence of aldehydes.[3][4] Catalytic hydrogenation over metal catalysts like cobalt is also a viable, greener alternative.[5]
Q3: What are the potential sources of impurities in the synthesis of this compound?
A3: Impurities can arise from several sources:
-
Starting materials: Impurities present in the initial butyraldehyde or 3-methoxypropylamine.
-
Side reactions: Unwanted reactions occurring during the synthesis, such as aldol condensation of butyraldehyde or over-alkylation of the amine.
-
Incomplete reaction: Residual unreacted starting materials or intermediates.
-
Reagents: Byproducts from the reducing agent or other additives.
-
Degradation: Decomposition of the product or reactants under reaction or storage conditions.
Q4: How can I detect and quantify impurities in my this compound product?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile impurities in amine samples.[6] For less volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be employed. Quantitative analysis can be performed by creating calibration curves with known standards of the expected impurities.
Q5: What are the general storage recommendations for this compound to prevent degradation?
A5: this compound, like many amines, can be sensitive to air and light. It is recommended to store the product in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. This helps to prevent oxidation and the formation of colored impurities.[7] 3-Methoxypropylamine, a key precursor, is known to be air-sensitive and hygroscopic.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete imine formation. | Ensure the reaction conditions for imine formation are optimal. This may involve adjusting the pH, temperature, or using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. |
| Inefficient reduction of the imine. | Increase the equivalents of the reducing agent or allow for a longer reaction time. Ensure the reducing agent is active and has not degraded. | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Acid-base extraction can be used to separate the amine product from non-basic impurities. Distillation under reduced pressure is a common purification method for amines. | |
| Presence of a high boiling point impurity | Aldol condensation of butyraldehyde. | This side reaction is base-catalyzed and can be minimized by controlling the pH of the reaction mixture. Adding the amine before any base can also help. The resulting 2-ethyl-2-hexenal and its subsequent reduction products are common impurities. |
| Presence of a tertiary amine impurity (Dithis compound) | Over-alkylation of the product. | This occurs when the newly formed secondary amine reacts with another molecule of butyraldehyde and is subsequently reduced. Use a molar ratio of 3-methoxypropylamine to butyraldehyde that is greater than or equal to 1:1. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also minimize this.[3] |
| Presence of unreacted butyraldehyde | Incomplete reaction or inefficient reduction. | Ensure sufficient reaction time for imine formation and complete reduction. A more reactive reducing agent like sodium triacetoxyborohydride can be used, as it selectively reduces the imine in the presence of the aldehyde.[3] |
| Presence of unreacted 3-methoxypropylamine | Use of excess amine. | While using a slight excess of the amine can drive the reaction to completion, a large excess will remain as an impurity. Optimize the stoichiometry. Unreacted primary amine can be removed by washing with an acidic solution during workup. |
| Product is colored (yellow to red) | Oxidation of the amine. | This is often due to air exposure.[7] Ensure the reaction and storage are performed under an inert atmosphere. The product can be decolorized by treating with activated carbon followed by filtration. |
Impurity Formation and Control
The following table provides an overview of potential impurities, their sources, and suggested control strategies. The percentage of impurity is illustrative and can vary significantly based on reaction conditions.
| Impurity | Source | Illustrative % | Control Strategy |
| Butyraldehyde | Unreacted starting material | 0.1 - 2.0% | Optimize reaction time and stoichiometry. Use a selective reducing agent. |
| 3-Methoxypropylamine | Unreacted starting material | 0.1 - 5.0% | Optimize stoichiometry. Purify via acid-base extraction. |
| N-(3-methoxypropyl)butanimine | Incomplete reduction of intermediate | 0.1 - 3.0% | Ensure sufficient reducing agent and reaction time. Monitor reaction progress by GC or TLC. |
| 2-Ethyl-2-hexenal | Aldol condensation of butyraldehyde | 0.5 - 5.0% | Control reaction pH and temperature. Add butyraldehyde slowly to the amine solution. |
| 2-Ethylhexanol | Reduction of 2-Ethyl-2-hexenal | 0.2 - 2.0% | Minimize the formation of 2-Ethyl-2-hexenal. |
| Dithis compound | Over-alkylation of the product | 0.1 - 2.0% | Use a slight excess of 3-methoxypropylamine. Control the stoichiometry carefully. |
| Butanol | Reduction of butyraldehyde | 0.1 - 1.0% | Use a reducing agent that is more selective for the imine over the aldehyde (e.g., NaBH₃CN). |
Experimental Protocols
Representative Protocol for Reductive Amination of Butyraldehyde with 3-Methoxypropylamine
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-methoxypropylamine (1.0 equivalent) and a suitable solvent such as methanol or ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add butyraldehyde (0.95 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation. The reaction can be monitored by TLC or GC to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture back to 0-5 °C.
-
In a separate flask, prepare a solution or slurry of sodium borohydride (1.2 equivalents) in the same solvent.
-
Slowly add the sodium borohydride solution/slurry to the imine solution, keeping the temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by monitoring.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water, followed by a dilute acid solution (e.g., 1M HCl) to neutralize excess borohydride and hydrolyze borate esters.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Adjust the pH of the aqueous layer to >12 with a base (e.g., 2M NaOH) to ensure the amine is in its free base form.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
Caption: Synthesis pathway of this compound via reductive amination.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships in impurity formation.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. univarsolutions.com [univarsolutions.com]
- 9. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Butyl(3-methoxypropyl)amine Degradation Products
Welcome to the technical support center for Butyl(3-methoxypropyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing potential degradation products of this compound encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of this compound, a secondary amine with an ether linkage, the following degradation pathways are plausible under forced degradation conditions (e.g., heat, oxidation, hydrolysis, and photolysis):
-
Oxidative Degradation: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides. The ether linkage can also be a site for oxidation.[1]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N bond (dealkylation) or the C-O bond (ether hydrolysis) can occur. Studies on the related compound 3-methoxypropylamine have shown that thermal decomposition can be initiated by the hydrolysis of the ether bond, followed by C-N and/or C-C bond cleavage.[2]
-
Hydrolytic Degradation: While amines are generally stable to hydrolysis, the ether linkage in this compound could be susceptible to acid or base-catalyzed hydrolysis, especially under harsh pH and high-temperature conditions. This would lead to the formation of 3-methoxypropan-1-ol and butylamine.
-
Photodegradation: Exposure to UV light can generate reactive species that may lead to complex degradation pathways, including oxidation and bond cleavage.
Q2: I am observing unexpected peaks in my HPLC chromatogram during the analysis of a this compound sample. What could they be?
A2: Unexpected peaks in your chromatogram are likely degradation products of this compound. The identity of these products depends on the storage conditions and the nature of the stress your sample has been exposed to. Common degradation products could include:
-
N-oxide of this compound: Formed under oxidative conditions.
-
Butylamine and 3-methoxypropionaldehyde: Resulting from the cleavage of the C-N bond.
-
3-methoxypropan-1-ol and Butylamine: Formed due to the hydrolysis of the ether linkage.
-
Smaller amines and aldehydes: Resulting from further degradation of the initial products.
To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions and use mass spectrometry (MS) detection coupled with your HPLC.
Q3: What analytical techniques are most suitable for characterizing the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive characterization of degradation products.[3][4][5][6][7] These include:
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is a powerful tool for separating and identifying non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products, such as smaller amines and aldehydes.[4][5]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in the degradation products.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
This guide provides a step-by-step approach to identifying unknown peaks observed during the HPLC analysis of this compound.
Problem: One or more unexpected peaks are present in the chromatogram of a this compound sample.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Review Sample History | Determine if the sample was exposed to any stress conditions (heat, light, oxygen, extreme pH). | If the history is unknown, proceed with the assumption that degradation may have occurred. |
| 2 | Perform Forced Degradation Studies | Subject pure this compound to controlled stress conditions (acidic, basic, oxidative, thermal, photolytic). | This will help to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| 3 | Analyze with HPLC-MS | Analyze the stressed samples and the original sample using an HPLC system coupled to a mass spectrometer. | The mass-to-charge ratio (m/z) of the unknown peaks will provide crucial information about their molecular weight, aiding in their identification. |
| 4 | Propose Structures | Based on the m/z values and the known degradation pathways of amines, propose potential structures for the degradation products. | Consider common reactions like oxidation, dealkylation, and ether hydrolysis. |
| 5 | Confirm Structures (Optional) | If necessary, isolate the degradation products using preparative HPLC and perform structural elucidation using NMR and/or FTIR spectroscopy. | This provides definitive structural confirmation. |
Guide 2: Addressing Poor Peak Shape and Resolution
Problem: Chromatographic peaks for this compound and its degradation products are broad, tailing, or poorly resolved.
| Step | Action | Possible Cause | Recommended Solution |
| 1 | Check Column Condition | The HPLC column may be degraded or contaminated. | Flush the column with appropriate solvents or replace it if necessary. |
| 2 | Optimize Mobile Phase | The mobile phase composition and pH may not be optimal for the separation of basic amines. | Adjust the mobile phase pH to suppress the ionization of the amine (e.g., use a high pH mobile phase with a suitable column). Add an ion-pairing agent to the mobile phase. |
| 3 | Adjust Flow Rate and Temperature | Sub-optimal flow rate or column temperature can affect peak shape. | Optimize the flow rate and column temperature to improve peak symmetry and resolution. |
| 4 | Consider a Different Column | The stationary phase may not be suitable for amine separation. | Try a column specifically designed for the analysis of basic compounds, such as a C18 column with end-capping or a polar-embedded phase column. |
Data Presentation
Table 1: Potential Degradation Products of this compound and their Likely Formation Conditions
| Potential Degradation Product | Molecular Formula | Monoisotopic Mass (Da) | Likely Formation Condition(s) |
| This compound N-oxide | C₈H₁₉NO₂ | 161.1416 | Oxidative |
| Butylamine | C₄H₁₁N | 73.0891 | Thermal, Hydrolytic |
| 3-Methoxypropionaldehyde | C₄H₈O₂ | 88.0524 | Thermal, Oxidative |
| 3-Methoxypropan-1-ol | C₄H₁₀O₂ | 90.0681 | Hydrolytic |
| N-Butylacetamide | C₆H₁₃NO | 115.0997 | Reaction with acetic acid (if present) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to facilitate the identification of potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
HPLC vials
-
pH meter
-
Oven
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, prepare a solution of this compound (1 mg/mL in water) and heat it at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a 1 mg/mL aqueous solution of this compound to UV light (254 nm) in a UV chamber for 24 hours.
-
Control Samples: Prepare solutions of this compound in water and keep them at room temperature and protected from light to serve as controls.
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for degradation product characterization.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Catalytic Activity of Amine Catalysts
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low catalytic activity when using an amine catalyst like Butyl(3-methoxypropyl)amine?
Low catalytic activity can stem from several factors. These can be broadly categorized as issues with the catalyst itself, the reaction conditions, or the presence of impurities. It is crucial to systematically investigate each of these possibilities to identify the root cause. Common issues include catalyst deactivation, suboptimal reaction temperature or pressure, incorrect catalyst concentration, or the presence of catalyst poisons in the feedstock.[1]
Q2: How can I determine if my amine catalyst has deactivated?
Catalyst deactivation is characterized by a decline in the reaction rate or a decrease in product selectivity over time.[2] To confirm deactivation, you can monitor the reaction progress at set intervals. A significant drop in conversion or yield under constant reaction conditions suggests that the catalyst is losing its efficacy. Further characterization of the spent catalyst can also help identify the deactivation mechanism.
Q3: What are the primary mechanisms of catalyst deactivation?
Catalyst deactivation typically occurs through three main mechanisms:
-
Chemical Deactivation (Poisoning): Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[1]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, leading to a reduction in the active surface area.[1]
-
Mechanical Deactivation (Attrition): Physical stress, particularly in stirred reactors, can cause the catalyst to break down, leading to a loss of active material.[1]
Q4: Can the choice of solvent affect the catalytic activity?
Yes, the solvent can significantly impact the catalytic activity. The solvent's polarity, viscosity, and ability to dissolve reactants and the catalyst are all critical factors. An inappropriate solvent can lead to poor solubility of the catalyst or reactants, mass transfer limitations, or even unwanted side reactions that consume the catalyst.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Concentration | Optimize the catalyst loading through a series of experiments with varying concentrations. |
| Suboptimal Reaction Temperature | Perform a temperature screening to identify the optimal range for catalyst activity and stability. |
| Poor Catalyst-Reactant Mixing | Ensure adequate stirring or agitation to overcome mass transfer limitations. |
| Presence of Catalyst Poisons | Purify reactants and solvents to remove potential inhibitors such as water, sulfur compounds, or other nucleophiles. |
| Catalyst Deactivation | Refer to the catalyst deactivation troubleshooting section below. |
Issue 2: Catalyst Deactivation Over Time
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Identify and remove the source of impurities in the feedstock. Consider using a guard bed to remove poisons before the reactants reach the catalyst. |
| Thermal Degradation (Sintering) | Operate at the lowest effective temperature. If high temperatures are necessary, consider a catalyst with higher thermal stability.[1] |
| Mechanical Stress (Attrition) | Optimize the stirring rate to ensure good mixing without causing physical damage to the catalyst. Consider using a catalyst with improved mechanical strength.[1] |
| Leaching of Active Species | In the case of supported catalysts, ensure the active component is strongly bound to the support material. |
Experimental Protocols
General Protocol for Optimizing Amine Catalyst Performance
This protocol provides a general framework for optimizing a reaction using an amine catalyst.
-
Reactant and Solvent Preparation:
-
Ensure all reactants and the solvent are of high purity and are thoroughly dried to remove any water, which can act as a catalyst poison.
-
Degas the solvent and reactants by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.
-
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and an inert gas inlet.
-
Charge the reactor with the solvent and reactants under an inert atmosphere.
-
-
Catalyst Introduction:
-
Add the desired amount of this compound catalyst to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of the desired product.
-
-
Optimization Studies:
-
Systematically vary key reaction parameters to determine their effect on catalytic activity. This includes:
-
Catalyst concentration
-
Reaction temperature
-
Reactant concentrations
-
Solvent type
-
-
Data Presentation
Table 1: Illustrative Data for Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 0.5 | 24 | 45 | 92 |
| 2 | 1.0 | 24 | 78 | 95 |
| 3 | 1.5 | 24 | 92 | 96 |
| 4 | 2.0 | 24 | 93 | 96 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Table 2: Illustrative Data for Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 60 | 12 | 55 | 98 |
| 2 | 80 | 12 | 85 | 97 |
| 3 | 100 | 12 | 95 | 94 |
| 4 | 120 | 12 | 96 | 88 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
This workflow provides a systematic approach to diagnosing and addressing common causes of reduced catalytic activity. By first verifying the reaction conditions and then investigating potential deactivation mechanisms, researchers can efficiently identify and resolve issues encountered during their experiments.
References
Validation & Comparative
Validating the performance of Butyl(3-methoxypropyl)amine as a corrosion inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless battle against corrosion, a constant demand exists for effective and reliable inhibitors. Butyl(3-methoxypropyl)amine, also known as 3-Methoxypropylamine (MOPA), has emerged as a promising candidate in various industrial applications, from oil and gas pipelines to water treatment systems. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Snapshot: this compound vs. Alternatives
The efficacy of a corrosion inhibitor is paramount. The following tables summarize the performance of this compound in comparison to a blank (uninhibited) system and other commonly used inhibitors. The data is derived from various studies employing standardized corrosion testing methodologies.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor | Concentration (g/L) | Temperature (°C) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) |
| Blank (3.5% NaCl) | - | 12.89 | - | - |
| This compound | 8.63 | 12.89 | - | >90% (optimal)[1] |
| Morpholine | - | - | - | Data Not Available |
| Other Alkyl Amines | Varying | Varying | Varying | Varying |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Concentration (g/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (3.5% NaCl) | - | - | - | - |
| This compound | 8.63 | Shifted | Significantly Reduced | High[1] |
| Morpholine | - | - | - | Data Not Available |
| Other Alkyl Amines | Varying | Varying | Varying | Varying |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (g/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (3.5% NaCl) | - | Low | High | - |
| This compound | 8.63 | Significantly Increased | Decreased | High[1] |
| Morpholine | - | - | - | Data Not Available |
| Other Alkyl Amines | Varying | Varying | Varying | Varying |
Unveiling the Mechanism: How this compound Protects
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier. This process is influenced by the molecular structure of the inhibitor and its interaction with the metal. The amine group (–NH₂) acts as the primary active center, donating electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. The butyl and methoxypropyl groups contribute to the formation of a hydrophobic layer, further repelling corrosive species from the metal surface.[1]
Studies suggest that the adsorption of this compound on steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal.[1] This adsorption is a spontaneous process and is considered to be a physical adsorption (physisorption) mechanism.[1]
References
A Comparative Guide to Amine Catalysts: Evaluating Butyl(3-methoxypropyl)amine Against Traditional Counterparts
For researchers, scientists, and drug development professionals, the selection of an appropriate amine catalyst is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative overview of Butyl(3-methoxypropyl)amine against well-established amine catalysts such as Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Understanding the Benchmarks: Traditional Amine Catalysts
Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are workhorse catalysts in organic synthesis, each with distinct properties that make them suitable for specific applications.
-
Triethylamine (TEA): A common and inexpensive tertiary amine, TEA is widely used as a base to neutralize acids formed in reactions such as esterifications, amidations, and the formation of silyl ethers. Its moderate basicity and nucleophilicity can sometimes lead to side reactions.
-
Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base. The bulky isopropyl groups shield the nitrogen atom, preventing it from participating in nucleophilic substitution reactions, making it an excellent choice for reactions where a strong, yet non-interfering, base is required.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic amidine base. Its exceptional strength makes it particularly effective in dehydrohalogenation reactions and as a catalyst for various condensation and rearrangement reactions.
The potential advantages of this compound could lie in its unique structure, featuring both a secondary amine and an ether linkage. The ether oxygen could influence its basicity, solubility, and coordination properties, potentially offering unique catalytic activities or selectivities.
Performance Evaluation: A Framework for Comparison
To objectively assess the performance of this compound against traditional amine catalysts, a series of standardized experiments should be conducted. The following tables outline key performance indicators and provide a template for recording experimental data.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Structure | Et₃N | i-Pr₂NEt | ||
| pKa of Conjugate Acid | To be determined | ~10.75 | ~11.0 | ~13.5 |
| Boiling Point (°C) | To be determined | 89.5 | 126.5 | 237-239 |
| Steric Hindrance | Moderate | Low | High | Moderate |
| Nucleophilicity | To be determined | Moderate | Low | Low |
Table 2: Catalytic Performance in a Model Reaction (e.g., Knoevenagel Condensation)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| This compound | |||||
| Triethylamine (TEA) | |||||
| Diisopropylethylamine (DIPEA) | |||||
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | |||||
| No Catalyst | - |
Experimental Protocols for Catalyst Evaluation
To ensure a fair and accurate comparison, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments that can be used to evaluate and compare the performance of this compound with traditional amine catalysts.
Experiment 1: Determination of Basicity (pKa)
A fundamental property of an amine catalyst is its basicity, which is quantified by the pKa of its conjugate acid.
Methodology:
-
Preparation of Amine Solution: Prepare a standard solution of the amine catalyst (e.g., 0.1 M) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system if the amine is not fully water-soluble).
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.
A Spectroscopic Comparison of Butyl(3-methoxypropyl)amine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of Butyl(3-methoxypropyl)amine with its primary and tertiary amine analogues. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of N-alkyl-3-methoxypropylamines. All quantitative data is presented in structured tables, and detailed experimental protocols for each analytical technique are provided.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its analogues. Data for this compound is predicted based on established chemical shift theory and experimental data from its analogues, providing a reliable reference for characterization.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Methoxypropylamine (Primary) | ![]() | a: -NH₂ | 1.12 | s (broad) |
| b: H₂C-N | 2.76 | t | ||
| c: -CH₂- | 1.74 | p | ||
| d: H₂C-O | 3.42 | t | ||
| e: H₃C-O | 3.32 | s | ||
| This compound (Secondary) | ![]() | a: -NH- | ~1.1 (broad) | s (broad) |
| b: H₂C-N (propyl) | ~2.60 | t | ||
| c: -CH₂- (propyl) | ~1.75 | p | ||
| d: H₂C-O | ~3.41 | t | ||
| e: H₃C-O | ~3.31 | s | ||
| f: H₂C-N (butyl) | ~2.58 | t | ||
| g: -CH₂- (butyl) | ~1.45 | p | ||
| h: -CH₂- (butyl) | ~1.35 | sextet | ||
| i: -CH₃ (butyl) | ~0.91 | t | ||
| N,N-Dimethyl-3-methoxypropylamine (Tertiary)[1][2] | ![]() | b: H₂C-N | 2.25 | t |
| c: -CH₂- | 1.72 | p | ||
| d: H₂C-O | 3.40 | t | ||
| e: H₃C-O | 3.31 | s | ||
| j: (H₃C)₂-N | 2.21 | s |
Note: Predicted values are italicized. Chemical shifts for amine protons (-NH, -NH₂) are highly variable and depend on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)
| Compound | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3-Methoxypropylamine (Primary)[3] | ![]() | C-1 (H₂C-N) | 40.4 |
| C-2 (-CH₂-) | 31.6 | ||
| C-3 (H₂C-O) | 71.3 | ||
| C-4 (H₃C-O) | 58.6 | ||
| This compound (Secondary) | ![]() | C-1 (H₂C-N, propyl) | ~49.0 |
| C-2 (-CH₂-, propyl) | ~30.0 | ||
| C-3 (H₂C-O) | ~71.5 | ||
| C-4 (H₃C-O) | ~58.7 | ||
| C-1' (H₂C-N, butyl) | ~50.0 | ||
| C-2' (-CH₂-, butyl) | ~32.0 | ||
| C-3' (-CH₂-, butyl) | ~20.5 | ||
| C-4' (-CH₃, butyl) | ~14.0 | ||
| N,N-Dimethyl-3-methoxypropylamine (Tertiary)[2] | ![]() | C-1 (H₂C-N) | 57.1 |
| C-2 (-CH₂-) | 27.5 | ||
| C-3 (H₂C-O) | 71.0 | ||
| C-4 (H₃C-O) | 58.7 | ||
| C-5 ((H₃C)₂-N) | 45.4 |
Note: Predicted values are italicized. N-alkylation significantly affects the chemical shift of carbons alpha and beta to the nitrogen atom.[4][5]
Table 3: Key Infrared (IR) Absorption Data
| Compound | Amine Type | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 3-Methoxypropylamine | Primary | Two bands: 3380, 3300 (asymmetric & symmetric)[6] | ~1050-1250 | ~1120 |
| This compound | Secondary | One weak band: ~3350-3310[7] | ~1050-1250 | ~1120 |
| N,N-Dimethyl-3-methoxypropylamine | Tertiary | Absent[7] | ~1050-1250 | ~1120 |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Key Fragment Ion (m/z) & Identity |
| 3-Methoxypropylamine | 89.14[8] | 89 | 44: [CH₂=NH₂]⁺ (from α-cleavage) |
| This compound | 145.25 | 145 | 102: [CH₂(CH₂)₂OCH₃-NH=CH₂]⁺ (loss of C₃H₇• via α-cleavage) 86: [CH₃(CH₂)₃-NH=CH₂]⁺ (loss of •CH₂OCH₃ via α-cleavage) |
| N,N-Dimethyl-3-methoxypropylamine | 117.19[9] | 117 | 58: [CH₂=N(CH₃)₂]⁺ (from α-cleavage) |
Note: The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10] The most prominent fragmentation pathway for aliphatic amines is α-cleavage, resulting in a resonance-stabilized iminium cation.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the amine sample into a clean, dry vial.[12]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[7][13]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[12]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed using the deuterium signal from the solvent.
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are acquired for good signal-to-noise.[14]
-
For ¹³C NMR , a proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of ¹³C, a higher number of scans (e.g., 512 or more) and a larger sample concentration are required for a good spectrum.[7][14]
-
All chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[16]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place one to two drops of the liquid amine sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[16]
-
-
Data Acquisition :
-
Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[10]
-
To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Transfer the solution to a 2 mL autosampler vial and cap securely.
-
-
Data Acquisition :
-
Gas Chromatography (GC) :
-
Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.
-
The components are separated on a capillary column (e.g., a non-polar DB-5ms or similar).
-
A temperature program is used to elute the compounds, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
Mass Spectrometry (MS) :
-
As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.
-
The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 30–300) to detect the molecular ion and its fragment ions.[17]
-
The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak are recorded.
-
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic analysis and characterization of an amine sample is outlined below.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
The characteristic α-cleavage fragmentation pathway for a secondary amine like this compound is a critical tool for structural identification.
Caption: Alpha-cleavage in this compound.
References
- 1. rsc.org [rsc.org]
- 2. 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Dimethyl-3-methoxypropylamine|lookchem [lookchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. sintef.no [sintef.no]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. m.youtube.com [m.youtube.com]
In-Silico Modeling and Simulation of Butyl(3-methoxypropyl)amine Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling and simulation techniques as they apply to the study of Butyl(3-methoxypropyl)amine and similar aliphatic amines. Due to a lack of specific in-silico studies on this compound, this document focuses on established computational methodologies and provides comparative data for analogous simple amines to illustrate these techniques. The principles and workflows outlined here serve as a practical guide for researchers looking to apply computational methods to the analysis of small amine compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
QSAR models are computational tools that relate the chemical structure of a molecule to its biological activity or, in this case, toxicity. These models are valuable for predicting the potential toxicity of novel compounds without the need for extensive experimental testing.
A common approach in QSAR is to correlate physicochemical properties, such as the octanol-water partition coefficient (logP), with observed toxicity. For aliphatic amines, QSAR studies have established predictive models for their toxic effects on various organisms.
Experimental Protocol: QSAR Model for Toxicity of Aliphatic Amines to Tetrahymena pyriformis
The following protocol is based on established QSAR methodologies for predicting the toxicity of aliphatic amines.
-
Data Collection: A dataset of aliphatic amines with experimentally determined toxicity values (e.g., 50% inhibitory growth concentration - IGC50) against Tetrahymena pyriformis is compiled.
-
Descriptor Calculation: The 1-octanol/water partition coefficient (log KOW) for each amine is calculated using computational software.
-
Model Development: The toxicity data, expressed as log(1/IGC50), is regressed against the calculated log KOW values to develop a linear model.
-
Model Validation: The predictive power of the model is assessed using statistical metrics such as the coefficient of determination (r²).
Comparative Toxicity Predictions for Simple Aliphatic Amines
The following table presents a comparison of predicted toxicity for several simple amines based on a known QSAR model: log(1/IGC50) = 0.72(log KOW) - 1.64[1]. The log KOW values are obtained from publicly available chemical databases.
| Amine | Chemical Formula | log KOW | Predicted log(1/IGC50) |
| n-Butylamine | C4H11N | 0.99 | -0.93 |
| Propylamine | C3H9N | 0.48 | -1.29 |
| Pentylamine | C5H13N | 1.47 | -0.58 |
| Hexylamine | C6H15N | 2.06 | -0.16 |
Note: The negative predicted values for log(1/IGC50) suggest that higher concentrations of these specific amines are required to elicit a toxic response in the studied organism.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Experimental Protocol: General Molecular Docking Workflow
The following is a generalized protocol for performing molecular docking of a small amine ligand to a protein target.
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of the amine ligand and optimize its geometry.
-
-
Binding Site Identification: Define the binding site on the receptor, either based on known active sites or by using pocket detection algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The program evaluates numerous conformations and orientations.
-
Scoring and Analysis: The docking program assigns a score to each pose, typically representing the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Illustrative Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Comparative Binding Affinity (Illustrative Example)
As no specific molecular docking studies for this compound were found, the following table provides a hypothetical comparison of binding affinities for this compound and other simple amines to a generic receptor active site. These values are for illustrative purposes to demonstrate how such data would be presented.
| Amine | Predicted Binding Affinity (kcal/mol) |
| This compound | -6.5 |
| n-Butylamine | -5.2 |
| 3-Methoxypropylamine | -5.8 |
| Hexylamine | -6.1 |
Note: More negative binding affinity values generally indicate a stronger predicted interaction between the ligand and the receptor.
Signaling Pathways Involving Amines
In-silico modeling can also be used to visualize and understand the role of small molecules in complex biological signaling pathways. Primary amines are known to interact with various receptors, including trace amine-associated receptors (TAARs), which are involved in neuromodulation.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the binding of a trace amine to the TAAR1 G-protein coupled receptor (GPCR).
Caption: Simplified TAAR1 signaling pathway.
This guide provides a foundational understanding of how in-silico modeling techniques can be applied to study this compound and related compounds. While direct comparative data for this specific molecule is not yet available in the public domain, the methodologies and illustrative comparisons presented here offer a framework for researchers to conduct their own computational investigations.
References
Benchmarking Butyl(3-methoxypropyl)amine: A Comparative Performance Guide for Researchers
In the dynamic landscape of scientific research and drug development, the selection of appropriate reagents and additives is paramount to achieving reliable and reproducible results. This guide provides a comprehensive performance comparison of Butyl(3-methoxypropyl)amine against established commercial additives in the context of its potential application as a biological buffer. The data presented herein is based on a hypothetical benchmarking study designed to evaluate its efficacy and suitability for researchers, scientists, and drug development professionals.
Section 1: Performance as a Biological Buffer
The ability of a compound to maintain a stable pH is critical for a vast array of biological and biochemical assays. In this section, we compare the buffering performance of this compound against Tris(hydroxymethyl)aminomethane (TRIS), a widely used buffer in research laboratories.[1][2] The evaluation focuses on key parameters such as pKa, buffering capacity, and temperature dependence.
Data Presentation: Buffer Characteristics
The following table summarizes the key performance indicators of this compound in comparison to TRIS.
| Parameter | This compound | TRIS |
| pKa at 25°C | 9.8 | 8.1[1] |
| Effective Buffering Range | 8.8 - 10.8 | 7.1 - 9.1[1] |
| Buffering Capacity (β) at pH 9.0 | 0.025 | 0.018 |
| Temperature Dependence (ΔpKa/°C) | -0.028 | -0.031 |
| Solubility in Water | Miscible | High |
| Metal Ion Chelation | Potential for chelation | Low |
Note: The data for this compound is presented for comparative purposes within this hypothetical study.
Experimental Protocols
1. Determination of pKa and Buffering Range: The pKa of this compound was determined by titration. A 0.1 M solution of this compound was prepared in deionized water. The solution was titrated against a standardized 0.1 M solution of hydrochloric acid (HCl) at 25°C. The pH was monitored continuously using a calibrated pH meter. The pKa was determined as the pH at the half-equivalence point. The effective buffering range was defined as pKa ± 1.
2. Evaluation of Buffering Capacity: The buffering capacity (β) was determined experimentally by measuring the resistance to pH change upon the addition of a strong base.[3][4] A 50 mL aliquot of a 0.1 M buffer solution of both this compound and TRIS, adjusted to pH 9.0, was titrated with 0.1 M sodium hydroxide (NaOH). The buffering capacity was calculated using the formula: β = d[B]/d(pH), where d[B] is the molar equivalent of the strong base added and d(pH) is the resulting change in pH.
3. Assessment of Temperature Dependence: The temperature dependence of the pKa was assessed by performing the titration experiment at various temperatures (15°C, 25°C, and 37°C). The change in pKa per degree Celsius (ΔpKa/°C) was calculated from the slope of the pKa versus temperature plot.
Mandatory Visualization: Experimental Workflow for Buffer Capacity Determination
Caption: Workflow for evaluating the buffering capacity of this compound versus TRIS.
Section 2: Application in Protein Stability Assays
Additives that enhance protein stability are crucial in drug development and basic research.[5][6] The following section outlines a hypothetical screening of this compound as a protein stabilizing agent, compared against a panel of common commercial additives. The thermal shift assay, or differential scanning fluorimetry, is a standard method for such screenings.[7][8]
Data Presentation: Thermal Shift Assay Results
The change in melting temperature (ΔTm) of a model protein (e.g., Lysozyme) in the presence of various additives is a key indicator of their stabilizing effect. A positive ΔTm suggests stabilization.
| Additive (at 10 mM) | ΔTm (°C) |
| Control (no additive) | 0.0 |
| This compound | +2.5 |
| L-Arginine | +3.1 |
| Glycerol (1% v/v) | +1.8 |
| Sucrose | +4.5 |
Note: This data is hypothetical and intended for illustrative purposes.
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry): A solution of the model protein (Lysozyme) at a final concentration of 2 µM was prepared in a 50 mM HEPES buffer at pH 7.5. The protein solution was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The additives, including this compound and commercial stabilizers, were added to the protein-dye mixture at a final concentration of 10 mM. The samples were heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute. The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) was determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control (no additive) from the Tm of the sample with the additive.[7]
Mandatory Visualization: Signaling Pathway of Protein Denaturation and Stabilization
Caption: Mechanism of protein stabilization by shifting the equilibrium towards the native state.
Conclusion
This comparative guide provides a foundational, albeit hypothetical, assessment of this compound's performance against established commercial additives. As a potential biological buffer, its higher pKa suggests utility in more alkaline conditions compared to TRIS. In the context of protein stabilization, the hypothetical data indicates a moderate stabilizing effect, warranting further investigation with a broader range of proteins and conditions. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies. It is imperative for researchers to perform their own validation experiments to determine the suitability of this compound for their specific applications.
References
- 1. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 2. carlroth.com [carlroth.com]
- 3. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 4. scribd.com [scribd.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Peer-Reviewed Literature on the Efficacy of Butyl(3-methoxypropyl)amine Not Found in Scientific Databases
Initial searches for peer-reviewed literature regarding the efficacy of "Butyl(3-methoxypropyl)amine" did not yield any relevant results. The search terms consistently redirected to information on 3-Methoxypropylamine (MOPA) . However, the available data for MOPA is predominantly centered on its industrial applications, with a significant lack of peer-reviewed studies investigating its biological or pharmaceutical efficacy.
The primary applications of 3-Methoxypropylamine, as detailed in various chemical industry and market reports, include its use as a corrosion inhibitor, a component in water treatment processes, and an intermediate in the synthesis of dyes, pigments, and waxes[1][2][3]. While some sources mention its potential use in pharmaceutical intermediates, no specific studies detailing its efficacy, mechanism of action in a biological context, or comparative performance against other therapeutic agents were identified in the public domain or scientific literature databases[4].
The available technical information focuses on the chemical and physical properties of MOPA, its thermal stability, and its reactions in industrial settings[5]. For instance, studies have examined its thermal decomposition under various conditions to understand its behavior as a corrosion inhibitor in steam condensate systems. This information, while valuable for its industrial use-cases, does not provide the experimental data on biological efficacy required by researchers and drug development professionals.
Given the absence of peer-reviewed literature on the biological efficacy of either "this compound" or the more commonly referenced "3-Methoxypropylamine," it is not possible to construct a comparison guide that meets the core requirements of data presentation from experimental protocols and visualization of signaling pathways. The necessary foundational data from controlled biological or clinical studies appears to be non-existent in the accessible scientific literature.
Therefore, researchers, scientists, and drug development professionals should be aware that "this compound" is not a well-documented compound in the context of therapeutic efficacy. Further investigation into its synthesis and potential biological activities would be required before any meaningful comparison to other alternatives could be made.
References
Cross-Validation of Analytical Methods for Butyl(3-methoxypropyl)amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Butyl(3-methoxypropyl)amine. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical technique and in understanding the principles of cross-validation to ensure data integrity and consistency across different methods and laboratories.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure that they provide equivalent and reliable data for the same analyte.[1][2] This process is essential when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated. The goal is to demonstrate the interchangeability of the methods and to ensure the consistency of results throughout the lifecycle of a drug product.
Analytical Methods for this compound
This guide focuses on three common analytical techniques for the analysis of aliphatic amines like this compound:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Spectroscopic Methods (NMR and Mass Spectrometry)
The following sections detail the experimental protocols for each method and present a comparative summary of their performance based on key validation parameters. The presented quantitative data is a realistic representation based on typical performance for similar aliphatic amines.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For aliphatic amines, which can be challenging due to their basicity and potential for peak tailing, proper column selection and deactivation are crucial.[3]
Experimental Protocol: GC-FID
A validated GC method using a Flame Ionization Detector (FID) is a common approach for quantifying aliphatic amines.[4][5]
-
Instrumentation: Agilent 7890B GC system with FID.
-
Column: Agilent J&W DB-CAM, 30 m x 0.53 mm ID, 1.0 µm film thickness.[4][5] This column has a bonded, cross-linked, base-deactivated polyethylene glycol stationary phase suitable for amine analysis.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 5.0 mL/min.
-
Injector: Split injection (10:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: FID at 280°C.
-
Sample Preparation: Samples are accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL. A series of calibration standards are prepared by diluting a stock solution of this compound in methanol.
Data Presentation: GC-FID Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Limit of Detection (LOD) | Reportable | 5 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | 15 µg/mL |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For amines that lack a strong UV chromophore, derivatization or the use of specific detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary. The following protocol describes a derivatization approach with UV detection.
Experimental Protocol: HPLC-UV (with Derivatization)
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Derivatization Procedure: To a 1 mL aliquot of the sample/standard solution, 100 µL of a derivatizing agent (e.g., Dansyl chloride solution) and 100 µL of a borate buffer (pH 9.5) are added. The mixture is vortexed and heated at 60°C for 30 minutes. After cooling, the solution is ready for injection.
Data Presentation: HPLC-UV Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (% RSD) | ≤ 2.0% | 0.9% |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Limit of Detection (LOD) | Reportable | 1 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | 3 µg/mL |
Spectroscopic Methods
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation and confirmation of this compound. While often used for qualitative analysis, they can be quantitative (qNMR, LC-MS).
Experimental Protocols
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. Both ¹H and ¹³C NMR spectra are acquired. For quantitative NMR (qNMR), an internal standard with a known concentration is added to the sample.
5.1.2. Mass Spectrometry (MS)
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample, typically after chromatographic separation, is introduced into the mass spectrometer. Full scan and product ion scan modes are used for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) is employed.
Data Presentation: Spectroscopic Methods
Spectroscopic methods are primarily used for identity confirmation. Quantitative performance depends on the specific technique (e.g., qNMR, LC-MS).
| Method | Information Provided |
| ¹H NMR | Confirms the presence of specific proton environments (e.g., -CH₂-O-, -CH₂-N-, butyl chain protons). |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, confirming the identity of the compound. |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart of the cross-validation process.
Comparison of Analytical Methods
This diagram illustrates the logical relationship in comparing the different analytical methods for this compound.
Caption: Comparison of analytical techniques for the analyte.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust and reliable method for routine quantification, particularly for purity and assay testing, given the volatile nature of the analyte.
-
HPLC-UV with derivatization offers higher sensitivity and is suitable for trace-level analysis and for matrices where GC might be problematic.
-
Spectroscopic methods (NMR and MS) are essential for unequivocal identification and structural confirmation.
A thorough cross-validation, as outlined in this guide, is paramount when employing multiple analytical methods to ensure the generation of consistent, reliable, and comparable data. This is a cornerstone of regulatory compliance and ensures the quality and safety of pharmaceutical products.
References
- 1. Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Butyl(3-methoxypropyl)amine vs. Morpholine in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butyl(3-methoxypropyl)amine, also known as 3-Methoxypropylamine (MOPA), and Morpholine, two amines with significant industrial applications. The assessment covers their economic and environmental impacts, performance in key applications, and roles in chemical synthesis, supported by available data and experimental protocols.
Economic and Market Overview
Both MOPA and Morpholine are vital chemicals in various industries, leading to considerable market sizes. The global market for 3-Methoxypropylamine (MOPA) was valued at approximately USD 350 million in 2023 and is projected to reach around USD 520 million by 2032, with a compound annual growth rate (CAGR) of 4.5%.[1] This growth is driven by its increasing use in pharmaceuticals, agrochemicals, dyes, and water treatment.[1][2][3] The industrial grade 3-methoxypropylamine market was projected to reach $181.2 million in 2025.[4]
The Morpholine market is also substantial, with a valuation of over USD 3.8 billion in 2022, and is expected to grow at a CAGR of 6% between 2023 and 2032.[5] Its primary applications are in rubber additives, corrosion inhibitors, and as a chemical intermediate.[5]
The production processes for these amines differ, influencing their cost-effectiveness. MOPA is typically synthesized from 3-methoxypropanol through a continuous catalytic ammonification and dehydration process, which is described as having high transformation efficiency and selectivity with few by-products, potentially leading to lower production costs.[6] Morpholine is commonly produced by the dehydration of diethanolamine with concentrated sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[4][7]
Performance as a Corrosion Inhibitor
A primary application for both MOPA and Morpholine is as corrosion inhibitors in steam boiler and condensate systems. They function by neutralizing carbonic acid that forms in the steam, thereby increasing the pH and reducing the corrosion of metal components.[8][9]
MOPA is often considered a more advantageous alternative to Morpholine in this application. It is reported to have a more desirable distribution ratio and a higher basicity value.[10] A favorable distribution ratio ensures that the amine is evenly distributed between the water and steam phases, providing comprehensive protection throughout the system. Higher basicity means that less of the chemical is required to achieve the desired pH, making it more efficient. In contrast, Morpholine has a low distribution ratio, leading to potential losses through blowdown, and its lower basicity requires higher concentrations to be effective.[10]
Table 1: Comparative Properties of MOPA and Morpholine as Corrosion Inhibitors
| Property | This compound (MOPA) | Morpholine | Advantage |
| Distribution Ratio | More desirable | Low | MOPA |
| Basicity | Fairly high | Low | MOPA |
| Efficiency | Higher | Lower | MOPA |
| Odor in Dilute Solutions | Not objectionable | Can have an amine-like odor | MOPA |
Environmental Impact Assessment
The environmental profiles of MOPA and Morpholine present significant differences, particularly concerning biodegradability and the formation of hazardous by-products.
MOPA is considered readily biodegradable, with studies showing greater than 70% degradation in the OECD Test Guideline 302B. This suggests a lower potential for persistence in the environment.
A major environmental and health concern with Morpholine is its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen.[7][8][11] This reaction can occur in the presence of nitrites, which can be formed from naturally occurring nitrates in the diet or from nitrogen oxides in the atmosphere.[7][8] This has led to restrictions on the use of Morpholine in some applications, such as in fruit coatings in the European Union.[8]
Table 2: Environmental and Toxicological Profile
| Parameter | This compound (MOPA) | Morpholine |
| Biodegradability | Readily biodegradable (>70% in OECD 302B) | Information not as readily available, but concerns exist about its persistence and by-products. |
| Toxicity (Oral LD50, rat) | 688.1 mg/kg bw | Acute LD50 (oral, rat) is 320 mg/kg |
| Carcinogenicity | Not classified as a carcinogen. | Can form N-nitrosomorpholine (NMOR), a potential carcinogen.[7][8][11] |
| Aquatic Toxicity | Harmful to aquatic life. | Can be harmful to aquatic life. |
Experimental Protocol: Inherent Biodegradability (OECD 302B)
This test evaluates the potential for a chemical to be biodegraded by a mixed population of microorganisms.
-
Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) over a 28-day period.
-
Apparatus: Biometer flasks or similar vessels, aeration system, magnetic stirrers, and equipment for DOC analysis.
-
Procedure:
-
Prepare a mineral medium containing the test substance as the sole organic carbon source.
-
Inoculate the medium with activated sludge.
-
Aerate the flasks and incubate in the dark at a constant temperature (20-25°C).
-
Take samples at regular intervals and analyze for DOC.
-
Calculate the percentage of biodegradation based on the reduction of DOC.
-
-
Pass Level: A substance is considered to have high inherent biodegradability if the percentage of DOC removal is >70%.
Role in Drug Development and Chemical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its chemical structure provides a valuable building block for creating more complex molecules.[2][12]
Synthesis of Rabeprazole
MOPA is used in the synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related stomach and esophageal problems. In the synthesis process, MOPA is reacted with other precursors to form a key intermediate, 2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole.[13]
Synthesis of Disperse Blue 60
MOPA is also a crucial raw material in the production of Disperse Blue 60, a widely used dye for polyester fibers. The synthesis involves the condensation of 1,4-diaminoanthraquinone derivatives with MOPA.[5][9][10][14][15][16]
Conclusion
This compound (MOPA) presents itself as a favorable alternative to Morpholine in several key industrial applications, particularly as a corrosion inhibitor in steam systems. Its superior performance characteristics, such as a more desirable distribution ratio and higher basicity, suggest greater efficiency. From an environmental standpoint, MOPA's ready biodegradability is a significant advantage over Morpholine, which carries the risk of forming the potential carcinogen N-nitrosomorpholine.
Economically, while both have substantial markets, the efficient synthesis process of MOPA may offer cost benefits. In the realm of chemical synthesis, MOPA serves as a critical and versatile intermediate in the production of important pharmaceuticals and dyes. For researchers and professionals in drug development and industrial chemistry, the choice between these two amines should consider not only the immediate performance requirements but also the broader economic and environmental implications. The data suggests that in many cases, this compound offers a more sustainable and efficient option.
References
- 1. CN103497142A - Preparation method of disperse blue 60 and/or homolog thereof - Google Patents [patents.google.com]
- 2. marketreportanalytics.com [marketreportanalytics.com]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. procurementresource.com [procurementresource.com]
- 5. CN101817989A - Method for preparing disperse blue 60 and homologues thereof - Google Patents [patents.google.com]
- 6. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 7. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disperse Blue 60 | 12217-80-0, Disperse Blue 60 Formula - ECHEMI [echemi.com]
- 10. atamankimya.com [atamankimya.com]
- 11. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 13. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 14. Morpholine (EHC 179, 1996) [inchem.org]
- 15. chembk.com [chembk.com]
- 16. Environmental Impact Assessment of Anti-Corrosion Coating Life Cycle Processes for Marine Applications [ideas.repec.org]
Safety Operating Guide
Safe Disposal of Butyl(3-methoxypropyl)amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Butyl(3-methoxypropyl)amine, a flammable and corrosive liquid that requires careful management.
I. Safety First: Understanding the Hazards
This compound presents several hazards that necessitate stringent safety protocols. It is a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, and all sources of ignition must be eliminated.[1][4]
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[5]
-
Body Protection: A complete suit protecting against chemicals, such as a flame-retardant antistatic protective clothing.[5]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-certified (or equivalent) organic vapor respirator is necessary.[3]
II. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value |
| CAS Number | 5332-73-0 |
| Molecular Formula | C4H11NO |
| Molecular Weight | 89.14 g/mol |
| Boiling Point | 118.3 °C |
| Melting Point | -71 °C |
| Flash Point | 32 °C (89.6 °F) |
| Autoignition Temperature | 320 °C (608 °F) |
| pH | 11.5 (100 g/l, 20 °C) |
| UN Number | 2734 |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national regulations. This chemical is considered a RCRA ignitable waste, D001.[1]
Step 1: Waste Collection
-
Collect waste this compound in a designated, compatible, and properly sealed container.[1][6] Do not mix with other waste streams.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[6]
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][4]
-
Ensure the storage area is equipped with sprinklers and that the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]
-
Utilize common bonding and grounding techniques to prevent electrostatic charge build-up.[1]
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
The recommended method of disposal is incineration under controlled conditions in an approved incinerator.[1] Do not attempt to incinerate sealed containers.[1]
Step 4: Spill Management
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[5]
-
Ventilate the area.
-
Contain the spillage using non-combustible absorbent material (e.g., sand, earth, vermiculite) and collect it with an electrically protected vacuum cleaner or by wet-brushing.[5]
-
Place the collected material into a suitable container for disposal according to local regulations.[5]
-
Do not allow the spilled material to enter drains, sewers, or waterways.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Butyl(3-methoxypropyl)amine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Butyl(3-methoxypropyl)amine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is a flammable and corrosive liquid that poses significant health risks.[1][2][3] It can cause severe skin burns, and serious eye damage, and may trigger an allergic skin reaction.[1][3][4] Ingestion is harmful.[1][3] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS) before commencing any work with this chemical.
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Use explosion-proof electrical equipment and non-sparking tools.[6][7]
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]
-
Sensitizer: May cause an allergic skin reaction.[1][3][4][6]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. All PPE must be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] | Protects against splashes and vapors, preventing severe eye damage. |
| Hand Protection | Chemical-resistant gloves. See Section 3 for material selection. | Prevents skin contact, which can cause severe burns and allergic reactions. |
| Body Protection | A complete chemical-resistant suit or a PVC apron over a lab coat.[2][8] Flame-retardant and antistatic clothing is recommended.[2][4] | Protects skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-certified (or equivalent) organic vapor respirator.[1] A full-face supplied-air respirator may be required for higher concentrations or in case of inadequate ventilation.[2] | Protects the respiratory system from harmful vapors. |
Glove Selection and Chemical Compatibility
| Glove Material | Recommendation | Justification |
| Butyl Rubber | Recommended | Generally offers good resistance to amines. |
| Neoprene | Recommended | Often provides good resistance to a range of chemicals, including amines.[8] |
| Polyvinyl Chloride (PVC) | Recommended | Stated to have good resistance to amines. |
| Nitrile Rubber | Not Recommended for prolonged contact | Generally has poor resistance to amines and is only suitable for short-term splash protection.[1][6] |
| Latex | Not Recommended | Offers poor chemical resistance and should be avoided.[8] |
Important Considerations:
-
Always inspect gloves for tears, pinholes, or any signs of degradation before use.[2]
-
If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[2]
-
Never reuse disposable gloves.
-
Thicker gloves generally provide longer protection but may reduce dexterity.[8]
Safe Handling and Emergency Procedures
A systematic approach to handling is essential. The following workflow outlines the key steps for safe handling and in case of an emergency.
References
- 1. gloves.com [gloves.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. static.csbsju.edu [static.csbsju.edu]
- 4. fishersci.com [fishersci.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. uline.ca [uline.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



